molecular formula C15H10O3 B5672672 phenyl 1-benzofuran-2-carboxylate

phenyl 1-benzofuran-2-carboxylate

Cat. No.: B5672672
M. Wt: 238.24 g/mol
InChI Key: YDASRWNMSAYZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound phenyl 1-benzofuran-2-carboxylate is 238.062994177 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality phenyl 1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl 1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDASRWNMSAYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenyl 1-Benzofuran-2-Carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Scaffold

Introduction

Phenyl 1-benzofuran-2-carboxylate is a molecule of significant interest within the scientific community, particularly for researchers in medicinal chemistry and materials science. It belongs to the benzofuran class of heterocyclic compounds, which are integral to the structure of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The benzofuran core, a fusion of a benzene and a furan ring, serves as a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of phenyl 1-benzofuran-2-carboxylate. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insights, empowering researchers and drug development professionals to leverage this versatile molecule in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. While extensive experimental data for phenyl 1-benzofuran-2-carboxylate is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 92439-07-1[4]
Molecular Formula C₁₅H₁₀O₃[5]
Molecular Weight 238.24 g/mol [5]
Appearance White to yellow solid[4]
Melting Point 100-101 °C[4]
Boiling Point Not available[5]
Solubility Soluble in common organic solvents such as dimethylformamide, alcohol, ether, and acetone.[6] Limited solubility in water.[6][6]
Storage Store in a dry, well-ventilated place at room temperature.[4]

Synthesis of Phenyl 1-Benzofuran-2-Carboxylate

The synthesis of phenyl 1-benzofuran-2-carboxylate can be achieved through the esterification of benzofuran-2-carboxylic acid with phenol. The following protocol is a representative method based on established esterification procedures.

Experimental Protocol: Esterification of Benzofuran-2-carboxylic Acid

This procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with phenol.

Step 1: Synthesis of Benzofuran-2-carbonyl chloride

  • To a solution of benzofuran-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude benzofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Esterification with Phenol

  • Dissolve the crude benzofuran-2-carbonyl chloride in anhydrous DCM or another suitable aprotic solvent.

  • Add a solution of phenol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure phenyl 1-benzofuran-2-carboxylate.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification A Benzofuran-2-carboxylic Acid C Benzofuran-2-carbonyl chloride A->C DCM, cat. DMF, Reflux B Thionyl Chloride (SOCl₂) B->C F Phenyl 1-benzofuran-2-carboxylate C->F DCM, 0°C to RT D Phenol D->F E Triethylamine E->F G Crude Product F->G Workup H Pure Product G->H Column Chromatography

Figure 1: Synthetic workflow for phenyl 1-benzofuran-2-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzofuran ring system and the phenyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6m2HH-4 and H-7 of benzofuran
~7.5 - 7.2m7HH-5, H-6 of benzofuran, H-3 of furan, and phenyl ester protons
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the benzofuran rings, and the phenyl ester.

Chemical Shift (δ, ppm)Assignment
~160C=O (ester)
~155C-7a
~145C-2
~150, ~129, ~126, ~124, ~123, ~112Aromatic carbons of benzofuran and phenyl rings
~115C-3
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the aromatic rings.

Wavenumber (cm⁻¹)Assignment
~1730C=O stretching (ester)
~1600, ~1480C=C stretching (aromatic rings)
~1250, ~1100C-O stretching (ester and furan)
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zAssignment
238.06[M]⁺

Potential Applications in Drug Discovery

The benzofuran-2-carboxylate scaffold is a cornerstone in the development of new therapeutic agents. Numerous derivatives have demonstrated significant biological activities, suggesting that phenyl 1-benzofuran-2-carboxylate could serve as a valuable lead compound or intermediate in drug discovery programs.

Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of therapeutic targets, including:

  • Anticancer Agents: Benzofuran-based compounds have shown potent cytotoxic activities against various cancer cell lines.[1][2] Some derivatives act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[2]

  • Antimicrobial Agents: The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[7]

  • Neuroprotective Agents: Certain benzofuran derivatives have exhibited neuroprotective effects by scavenging free radicals and inhibiting excitotoxicity, making them potential candidates for the treatment of neurodegenerative diseases.[3]

  • Enzyme Inhibitors: The structural features of benzofuran-2-carboxylates make them suitable for targeting the active sites of various enzymes. For instance, derivatives have been identified as inhibitors of chloride channels, which are important in regulating physiological processes like renal salt reabsorption.[8]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for benzofuran-based anticancer agents.

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, Cytokines IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Inhibited by Benzofuran Derivatives? DNA DNA NFkB_n->DNA Binds Gene Target Gene Transcription (Inflammation, Proliferation) DNA->Gene Initiates

Figure 2: Simplified NF-κB signaling pathway, a potential target for benzofuran derivatives.

Safety and Handling

As specific safety and toxicity data for phenyl 1-benzofuran-2-carboxylate are not available, general precautions for handling laboratory chemicals should be followed. Based on data for similar compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Work in a well-ventilated area or a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]

It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.

Summary

Phenyl 1-benzofuran-2-carboxylate is a valuable heterocyclic compound with a foundation in the well-established biological importance of the benzofuran scaffold. This guide has provided an overview of its basic properties, a plausible synthetic route, and an indication of its potential in drug discovery based on the activities of its derivatives. The lack of extensive, publicly available experimental data for this specific molecule underscores the opportunity for further research to fully characterize its properties and explore its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising area of medicinal chemistry.

References

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.
  • N-{4-[(2-phenoxyacetyl)amino]phenyl}-1-benzofuran-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5).
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). Bioorganic & Medicinal Chemistry Letters, 25(12), 2547-2553.
  • CAS RN 92439-07-1 | Phenyl benzofuran-2-carboxyl
  • SAFETY D
  • d0qo01247e1.pdf. (n.d.). Rsc.org.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Journal of the Korean Society for Applied Biological Chemistry, 58(2), 235-242.
  • Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability. (n.d.). BenchChem.
  • SAFETY D
  • Safety d
  • Ethyl 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (2016). Der Pharma Chemica, 8(7), 46-54.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(52), 30269-30289.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-6.
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2021). Molbank, 2021(3), M1252.
  • Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. (n.d.). NIST WebBook.
  • N-phenyl-1-benzofuran-2-carboxamide. (n.d.).
  • Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]- imidazoles on mcf-7 cell line. (2004). DARU Journal of Pharmaceutical Sciences, 12(3), 96-101.
  • Benzofuran-2-carboxylic acid. (n.d.). ChemicalBook.
  • Phenyl benzoate - SAFETY D
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher, 5(9), 346-350.
  • Toxicological Profile for 2,3-Benzofuran. (2020).
  • Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003). Journal of Molecular Modeling, 9(4), 248-258.
  • PREDICTION OF ACUTE TOXICITY FOR (Z)-3-(2- PHENYLHYDRAZINYLIDENE)BENZOFURAN-2(3H). (2023). Jomard Publishing.
  • The Carbonyl Group, Part V: Carboxyl

Sources

Phenyl 1-Benzofuran-2-Carboxylate: Structural Paradigms, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the benzofuran core is universally recognized as a "privileged scaffold." Its structural resemblance to naturally occurring indoles—coupled with the unique hydrogen-bond accepting nature of its oxygen heteroatom—makes it a highly versatile pharmacophore. Among its derivatives, phenyl 1-benzofuran-2-carboxylate (CAS: 92439-07-1) stands out as a critical intermediate and active compound. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, mechanistic biological pathways, and a field-proven, self-validating protocol for its synthesis.

Chemical Structure and Physicochemical Profiling

The molecular architecture of phenyl 1-benzofuran-2-carboxylate consists of a bicyclic benzofuran core (a benzene ring fused to a furan ring) with a carboxylate moiety at the C2 position, esterified by a phenyl group.

From a structure-activity relationship (SAR) perspective, the phenyl ester serves two critical functions:

  • Electronic Modulation: The electron-withdrawing nature of the phenyl ester enhances the electrophilicity of the carbonyl carbon, altering the molecule's reactivity profile compared to simple alkyl esters (e.g., ethyl benzofuran-2-carboxylate).

  • Lipophilicity & Target Binding: The additional phenyl ring significantly increases the partition coefficient (LogP), enhancing cell membrane permeability. Furthermore, it enables robust π−π stacking interactions with aromatic residues in target protein binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for pharmacokinetic modeling and synthetic planning.

PropertyValueClinical / Synthetic Relevance
CAS Number 92439-07-1Unique identifier for regulatory compliance.
Molecular Formula C₁₅H₁₀O₃Defines stoichiometric requirements.
Molecular Weight 238.24 g/mol Well within Lipinski's Rule of 5 (<500 Da).
LogP (Estimated) ~3.5Optimal for passive cellular membrane diffusion.
Topological Polar Surface Area 39.44 ŲHigh probability of blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3Limits non-specific aqueous solvation, favors hydrophobic pockets.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon binding.

Biological Significance & Pharmacological Mechanisms

Benzofuran-2-carboxylate derivatives are heavily utilized in the design of targeted therapeutics. Recent literature highlights their efficacy across multiple domains:

  • Cancer Immunotherapy: Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP). LYP is a negative regulator of T-cell receptor (TCR) signaling. By competitively inhibiting LYP, these derivatives restore TCR signaling, thereby boosting T-cell activation and suppressing tumor growth [1].

  • Hypoxia-Inducible Factor (HIF-1) Inhibition: Substituted benzofurans are utilized to disrupt the HIF-1 pathway, a critical survival mechanism for solid tumors in hypoxic microenvironments [2].

  • Ion Channel Modulation: 3-phenyl-1-benzofuran-2-carboxylic acid derivatives act as potent inhibitors of ClC-K chloride channels, proposing themselves as leads for regulating renal salt reabsorption and diuresis [3].

LYP_Pathway LYP Lymphoid Tyrosine Phosphatase (LYP) TCR T-Cell Receptor (TCR) Signaling LYP->TCR Suppresses (Normal State) Inhibitor Benzofuran-2-carboxylate Derivative Inhibitor->LYP Competitive Inhibition Inhibitor->TCR Restores Signaling TCell T-Cell Activation & Proliferation TCR->TCell Activates Tumor Tumor Growth Suppression TCell->Tumor Induces Cytotoxicity

Caption: Mechanism of benzofuran-2-carboxylate derivatives inhibiting LYP to restore TCR signaling.

Synthetic Methodologies & Mechanistic Causality

The synthesis of phenyl 1-benzofuran-2-carboxylate typically relies on a one-pot condensation-cyclization strategy. This involves the reaction of a 2-hydroxybenzaldehyde (salicylaldehyde) with an α -haloester (phenyl 2-bromoacetate) under basic conditions.

Causality in Experimental Design

As an application scientist, the choice of reagents is never arbitrary.

  • Base Selection (K₂CO₃ vs. NaH): While Sodium Hydride (NaH) is a stronger base, anhydrous Potassium Carbonate (K₂CO₃) is preferred here. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol ( pKa​≈10 ) without risking the saponification (hydrolysis) of the sensitive phenyl ester moiety.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which drastically accelerates the SN​2 O-alkylation step.

  • Thermal Control: The initial O-alkylation is conducted at 0°C to room temperature to prevent side reactions. The subsequent intramolecular aldol-type cyclization requires overcoming a higher activation energy barrier, necessitating heating to 80–90°C.

Synthesis_Workflow A Salicylaldehyde (2-Hydroxybenzaldehyde) C Deprotonation (K2CO3 / DMF, 0°C) A->C B Phenyl 2-bromoacetate B->C D O-Alkylation Intermediate C->D SN2 Reaction E Intramolecular Cyclization (80°C) D->E Aldol Addition F Dehydration (-H2O) E->F Aromatization G Phenyl 1-Benzofuran-2-Carboxylate F->G Final Product

Caption: Step-by-step synthetic workflow for phenyl 1-benzofuran-2-carboxylate via O-alkylation.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • Salicylaldehyde (1.0 equivalent)

  • Phenyl 2-bromoacetate (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Initiation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, add salicylaldehyde (10 mmol) and dissolve in 20 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol) in one portion. Stir the suspension at room temperature for 15 minutes until the solution develops a distinct yellow hue, indicating phenoxide formation.

  • Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add phenyl 2-bromoacetate (11 mmol) dropwise over 10 minutes. Maintain at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 85°C for 6 to 8 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 4:1).

  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. The sudden shift in polarity forces the lipophilic product to precipitate, while DMF and inorganic salts remain in the aqueous phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Analytical Validation (Self-Validating System)

A technical protocol is only as robust as its validation metrics. To ensure the successful synthesis and structural integrity of phenyl 1-benzofuran-2-carboxylate, the workflow must be self-validating through orthogonal analytical techniques:

  • TLC Monitoring: The disappearance of the highly fluorescent salicylaldehyde spot under 254 nm UV light confirms the completion of the initial O-alkylation step.

  • ¹H-NMR Spectroscopy: The definitive hallmark of successful cyclization is the disappearance of the aldehyde proton signal (typically around δ 9.8–10.2 ppm) and the emergence of a distinct singlet at δ ~7.5 ppm , corresponding to the C3 proton of the newly formed aromatic benzofuran ring.

  • IR Spectroscopy: The shift of the ester carbonyl stretching frequency from ~1735 cm⁻¹ (aliphatic α -haloester) to ~1715 cm⁻¹ (conjugated aromatic ester) confirms the aromatization of the furan ring.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed (National Institutes of Health). URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC). URL:[Link]

  • Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles / CLOCKSS. URL: [Link]

  • Phenyl benzofuran-2-carboxylate - CAS 92439-07-1 Chemical Properties. Molaid Chemical Database. URL:[Link]

biological activity of phenyl 1-benzofuran-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Phenyl 1-Benzofuran-2-Carboxylate Derivatives

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in the realm of medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[2][3] Naturally occurring benzofurans like angelicin and psoralen have long been recognized for their therapeutic properties.[3] Synthetic derivatives have expanded this chemical space, leading to the development of drugs with applications ranging from antiarrhythmics like Amiodarone to antifungal agents such as Griseofulvin.

The versatility of the benzofuran nucleus allows for extensive functionalization, enabling chemists to modulate its physicochemical and pharmacological properties.[4] Derivatives have been reported to possess potent anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[5][6] The phenyl 1-benzofuran-2-carboxylate substructure, in particular, serves as a key pharmacophore. Preliminary structure-activity relationship (SAR) studies indicate that the ester group at the C-2 position is a critical site for influencing the cytotoxic activity of these compounds.[7] This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of phenyl 1-benzofuran-2-carboxylate derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Pathways to Phenyl 1-Benzofuran-2-Carboxylate Derivatives

The synthesis of the benzofuran-2-carboxylate core is a well-established process in organic chemistry, often serving as the foundation for more complex derivatives. A common and efficient method involves the reaction of a substituted salicylaldehyde with an α-bromo ester.

A representative synthetic scheme proceeds as follows: A solution of a substituted salicylaldehyde reacts with an appropriate α-bromo ester in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile. The reaction mixture is typically heated under reflux for several hours.[8] This one-pot condensation-cyclization is a straightforward approach to generating the core ethyl benzofuran-2-carboxylate structure.[9] Subsequent hydrolysis of the ester group, often using a base like sodium hydroxide (NaOH), yields the corresponding carboxylic acid, which can then be coupled with various phenols to produce the target phenyl 1-benzofuran-2-carboxylate derivatives.[9]

Alternative strategies may involve palladium-catalyzed coupling reactions. For instance, coupling of a 5-iodo-substituted vanillin with phenylacetylene in the presence of a palladium catalyst and a copper(I) iodide co-catalyst can yield a 2-phenyl-1-benzofuran derivative.[10] Further modifications can then be made to introduce the carboxylate functionality. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzofuran ring and the C-2 phenyl group, as these substitutions are critical for tuning the biological activity.[9]

Anticancer Activity: Mechanisms and Potency

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][11] Their mechanisms of action are diverse and often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[12][13]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with certain benzofuran compounds leads to a significant increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[5] This suggests that these derivatives trigger the intrinsic or extrinsic apoptotic pathways within cancer cells.

Furthermore, many benzofuran derivatives have been observed to disrupt the normal cell cycle progression in cancer cells. For example, the benzofuran derivative 44b was found to arrest MDA-MB-231 breast cancer cells at the G2/M phase, preventing them from entering mitosis and ultimately leading to cell death.[12] Similarly, derivative 30a was shown to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle, resulting in G2/M phase arrest and apoptosis in HepG2 liver cancer cells.[12]

Signaling Pathway Inhibition

In addition to inducing apoptosis and cell cycle arrest, benzofuran derivatives can target specific signaling pathways that are often dysregulated in cancer. Some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[11] Others act as potent inhibitors of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. The inhibition of the AKT/mammalian target of rapamycin (mTOR) pathway is another mechanism through which these compounds can exert their antitumor effects.[14]

Below is a diagram illustrating the general workflow for evaluating the in vitro anticancer activity of novel compounds.

G cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Select Human Cancer Cell Lines culture Culture Cells to ~80% Confluency start->culture plate Seed Cells in 96-well Plates culture->plate prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells plate->add_compounds prepare_compounds->add_compounds incubate Incubate for 72 hours at 37°C, 5% CO₂ add_compounds->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_plate Read Absorbance on Plate Reader add_solubilizer->read_plate calc_viability Calculate % Cell Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[12]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[12]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[12]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[12]
Halogenated Benzofuran (1)K562 (Leukemia)5[11]
Halogenated Benzofuran (1)HL60 (Leukemia)0.1[11]
Benzofuran-Carboxylic Acid (44b)MDA-MB-231 (Breast)2.52[12]
Benzofuran-Chalcone (4g)HCC1806 (Breast)5.93
Benzofuran-Chalcone (4g)HeLa (Cervical)5.61

Antimicrobial Activity: Spectrum and Efficacy

The rise of antimicrobial resistance has created an urgent need for the discovery of new antibacterial and antifungal agents.[3][15] Benzofuran derivatives have demonstrated significant potential in this area, exhibiting activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][15]

Mechanism of Action

While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, it is believed that the benzofuran scaffold can interfere with essential microbial processes.[15] The lipophilic nature of the benzofuran ring may facilitate its passage through the microbial cell membrane, allowing it to interact with intracellular targets. Some studies suggest that these compounds may inhibit key enzymes involved in microbial replication or metabolism. For instance, benzofuran-pyrazole hybrids have been investigated as potential inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.[16]

Spectrum of Activity

The antimicrobial activity of benzofuran derivatives is highly dependent on their substitution patterns. Some compounds exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Others may show more specific activity. For example, studies have found that the introduction of electron-withdrawing groups, such as a chloro substituent, on the benzofuran ring can significantly contribute to the bioactivity.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The efficacy of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Benzofuran Amide (6a)S. aureus, E. coli, Fungias low as 6.25
Benzofuran Amide (6b)S. aureus, E. coli, Fungias low as 6.25[4]
Benzofuran Amide (6f)S. aureus, E. coli, Fungias low as 6.25[4]
Aza-benzofuran (1)BacteriaModerate Activity[18]
Oxa-benzofuran (6)P. italicum, C. musae12.5 - 25[18][19]
Benzofuran-Disulfide (V40)X. oryzae pv oryzae (Xoo)0.28 (EC₅₀)[20]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of acute and chronic diseases. Benzofuran derivatives have been identified as potent anti-inflammatory agents, capable of modulating key inflammatory pathways.[4][18]

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production.[18][19] During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of NO, a pro-inflammatory mediator. Several aza-benzofuran derivatives have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophage cells, with potencies comparable to or greater than the standard drug celecoxib.[19] Docking studies suggest that these compounds fit well within the active site of iNOS, forming hydrogen bonds that disrupt its catalytic activity.[18]

In Vivo Efficacy

The anti-inflammatory potential of benzofuran derivatives has also been demonstrated in preclinical animal models. The carrageenan-induced paw edema model in rats is a standard assay used to screen for acute anti-inflammatory activity.[21] In this model, administration of certain benzofuran-amide derivatives has been shown to significantly reduce paw swelling. For instance, compound 6b produced a 71.10% inhibition of edema at 2 hours post-carrageenan injection, demonstrating potent in vivo efficacy.[4]

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimate Acclimate Rats (e.g., 1 week) fast Fast Animals Overnight (water ad libitum) acclimate->fast group Group Animals (n=6) (Control, Standard, Test) fast->group administer_drug Administer Test Compound, Standard (e.g., Diclofenac), or Vehicle Orally group->administer_drug wait Wait 1 hour administer_drug->wait induce_edema Inject 0.1 mL of 1% Carrageenan into Sub-plantar region of Right Hind Paw wait->induce_edema measure_paw Measure Paw Volume (Plethesmometer) at 0, 1, 2, 3, 4 hr induce_edema->measure_paw calc_edema Calculate % Increase in Paw Edema measure_paw->calc_edema calc_inhibition % Inhibition = (1 - (Vt/Vc)) * 100 calc_edema->calc_inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound/DerivativeAssayIC₅₀ (µM)Reference(s)
Aza-benzofuran (1)NO Inhibition (RAW 264.7)17.3[18][19]
Aza-benzofuran (4)NO Inhibition (RAW 264.7)16.5[18][19]
Celecoxib (Standard)NO Inhibition (RAW 264.7)32.1[19]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxicity of test compounds against human cancer cell lines.[22][23][24]

1. Cell Preparation:

  • Culture selected human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics.[12]
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
  • When cells reach approximately 80% confluency, harvest them using trypsin-EDTA.
  • Seed the cells into 96-well microtiter plates at a density of 4 x 10³ to 5 x 10³ cells per well in 180 µL of medium.[22]
  • Allow cells to adhere by incubating for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the phenyl 1-benzofuran-2-carboxylate derivative in dimethyl sulfoxide (DMSO).
  • Perform serial two-fold dilutions of the stock solution in growth medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).[22][25]
  • Remove the medium from the wells and add 200 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 72 hours at 37°C and 5% CO₂.[22]

3. Viability Assessment:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[22]
  • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the IC₅₀ value from the curve using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][26]

1. Preparation of Inoculum:

  • Culture the bacterial strain (e.g., S. aureus, E. coli) on an appropriate agar plate overnight at 37°C.
  • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

2. Plate Preparation:

  • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
  • Prepare a stock solution of the test compound in DMSO.
  • In the first well of a row, add 50 µL of the test compound solution (at 4x the highest desired final concentration) to the 50 µL of broth.
  • Perform two-fold serial dilutions by transferring 50 µL from each well to the next well in the row. Discard 50 µL from the last well. This creates a concentration gradient.
  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
  • Seal the plate and incubate at 37°C for 18-24 hours.[26]

4. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity.
  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity in rodents.[4]

1. Animal Handling:

  • Use Wistar albino rats (150-200 g). Acclimate the animals for at least one week before the experiment.
  • Fast the animals overnight with free access to water.
  • Divide the rats into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac sodium), and Test Compound groups.

2. Dosing and Edema Induction:

  • Administer the test compound (phenyl 1-benzofuran-2-carboxylate derivative), standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
  • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

3. Measurement of Paw Edema:

  • Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

4. Data Analysis:

  • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial (0 hour) volume.
  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
  • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
  • Where ΔV is the mean change in paw volume.
  • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PubMed. [Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). Taylor & Francis Online. [Link]

  • Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). European Journal of Molecular & Clinical Medicine. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Anti-inflammatory activity of the new target benzofuran–pyrazole-based derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. (n.d.). ProQuest. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). ResearchGate. [Link]

  • in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). PMC. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

Sources

Discovery and Optimization of Novel Phenyl 1-Benzofuran-2-Carboxylate Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Benzofuran Pharmacophore in Medicinal Chemistry

In the landscape of modern drug discovery, the 1-benzofuran ring system represents a "privileged scaffold"—a core structure capable of serving as a versatile ligand for a diverse array of biological targets. As a bioisostere of indole and benzothiophene, the benzofuran core offers a rigid, planar geometry that is highly optimized for π−π stacking interactions within hydrophobic protein pockets. Furthermore, the oxygen heteroatom acts as a localized, directional hydrogen-bond acceptor[1].

The specific functionalization of this core to yield phenyl 1-benzofuran-2-carboxylate analogs introduces two critical vectors for structure-activity relationship (SAR) optimization:

  • The 2-Carboxylate Moiety: Esterification (methyl or ethyl) at the C2 position allows for precise tuning of the molecule's lipophilicity (LogP), which is critical for cellular permeability. In prodrug strategies, this ester can be hydrolyzed in vivo to yield a free carboxylic acid, forming strong salt bridges with basic amino acid residues in target active sites.

  • The 5-Phenyl / 5-Bromo Substitution: Functionalization at the C5 position directs the molecule into deep, lipophilic binding clefts. Cross-coupling a phenyl ring at this position significantly increases the molecular surface area available for van der Waals interactions, which has proven critical in targeting complex kinase and transcriptase enzymes[2].

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The most robust and modular approach for synthesizing phenyl 1-benzofuran-2-carboxylate derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By utilizing a 5-bromo-1-benzofuran-2-carboxylate starting material, researchers can rapidly generate diverse libraries by coupling various substituted phenylboronic acids[1].

Causality in Reaction Design
  • Catalyst Selection ( Pd(PPh3​)4​ ): The zero-valent, electron-rich palladium center is specifically chosen because it readily undergoes oxidative addition into the strong C(sp2)-Br bond of the benzofuran core.

  • Base Activation ( K3​PO4​ ): The inorganic base is not merely an acid scavenger; it is mechanistically essential. It coordinates with the electron-deficient boron atom of the phenylboronic acid to form a negatively charged, nucleophilic boronate complex. This activation is the prerequisite for the transmetalation step.

  • Biphasic Solvent System (Toluene/ H2​O ): Toluene effectively solubilizes the organic starting materials and the lipophilic palladium catalyst. The addition of water is critical to dissolve the inorganic K3​PO4​ , creating a biphasic system that ensures a high local concentration of the activated boronate at the solvent interface, driving the reaction forward[1].

SynthesisWorkflow Start Starting Material: 5-Bromo-1-benzofuran-2-carboxylate Reaction Suzuki-Miyaura Coupling (Toluene/H2O, 90°C, 4h) Start->Reaction Reagents Reagents: Phenylboronic Acid, Pd(PPh3)4, K3PO4 Reagents->Reaction Workup Workup & Extraction (EtOAc / Brine Wash) Reaction->Workup Reaction Complete (TLC Verified) Purification Purification (Silica Gel Chromatography) Workup->Purification Organic Layer Concentrated Product Purified Product: Phenyl 1-Benzofuran-2-carboxylate Purification->Product >95% Purity (HPLC/NMR)

Workflow for the palladium-catalyzed Suzuki-Miyaura synthesis of benzofuran-2-carboxylate analogs.

Protocol 1: General Synthesis of Methyl 5-phenylbenzofuran-2-carboxylate

Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) as an internal checkpoint to prevent premature workup, ensuring maximum yield.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Methyl 5-bromo-1-benzofuran-2-carboxylate (1.0 eq, ~0.60 mmol) in 4 mL of anhydrous toluene.

  • Catalyst & Reagent Addition: Add Phenylboronic acid (1.14 eq, 0.68 mmol) and the catalyst Pd(PPh3​)4​ (0.05 eq, 0.03 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneous dispersion.

  • Base Addition: Dissolve K3​PO4​ (2.1 eq, 1.26 mmol) in 1 mL of deionized water. Inject this aqueous solution into the Schlenk flask, creating a 4:1 Toluene/Water biphasic mixture[1].

  • Reaction Execution: Heat the mixture to 90°C under continuous reflux and vigorous magnetic stirring (to maximize the interfacial surface area between the aqueous and organic phases).

  • Validation Checkpoint (TLC): After 4 hours, extract a 10 µL aliquot. Run a TLC plate using a 4:1 Hexane/Ethyl Acetate mobile phase. The complete disappearance of the lower-Rf starting material spot confirms the reaction has reached completion.

  • Workup: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and wash sequentially with distilled water (2 x 10 mL) and brine (1 x 10 mL). The brine wash is critical to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure product as a colorless solid[1].

Biological Evaluation & Structure-Activity Relationship (SAR)

The derivatization of the benzofuran-2-carboxylate core has yielded potent candidates across multiple therapeutic areas, most notably in infectious diseases.

Anti-Tubercular Activity (Targeting NarL)

Mycobacterium tuberculosis (MTB) is notoriously difficult to eradicate due to its ability to enter a dormant, latent state within host macrophages. During this anaerobic dormancy, MTB relies on the NarX-NarL two-component signal transduction system to utilize nitrate for respiration. The sensor kinase NarX autophosphorylates and transfers the phosphate to the response regulator NarL, which then acts as a transcription factor for nitrate reductase[3].

In silico and dynamic simulation studies have demonstrated that analogs such as Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate act as potent NarL inhibitors. The causality of this binding is rooted in specific atomic interactions: the bromo substituent anchors the molecule in the hydrophobic pocket of the active site, while the ester carbonyls form critical hydrogen bonds with the Asp16 residue of NarL. This binding physically occludes the phosphorylation site, trapping NarL in its inactive state and effectively suffocating the latent MTB[4].

NarLPathway Hypoxia Latent TB Infection (Anaerobic Stress) NarX NarX Sensor Kinase (Autophosphorylation) Hypoxia->NarX Triggers NarL NarL Response Regulator (Inactive) NarX->NarL Phosphotransfer NarL_P NarL-P (Active Transcription Factor) NarL->NarL_P Activation GeneExpr Nitrate Reductase Expression (Pathogen Survival) NarL_P->GeneExpr Promotes Inhibitor Benzofuran-2-carboxylate Analog Inhibitor->NarL Binds Active Site (Blocks Phosphorylation)

Mechanism of benzofuran derivatives inhibiting the NarL transduction system in M. tuberculosis.

Anti-Viral Activity (HIV-1 and HIV-2)

Beyond antibacterial applications, specific substitutions at the C3 position of the benzofuran-2-carboxylate core have yielded compounds with significant anti-retroviral properties. Derivatives such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylate have been synthesized and evaluated in human T-lymphocyte cell cultures. These compounds demonstrated the ability to inhibit the replication of both HIV-1 (strain IIIB) and HIV-2 (strain ROD) at non-toxic concentrations, indicating their potential as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[5].

Quantitative SAR Summary
Compound NameC5 SubstitutionC3 SubstitutionPrimary TargetBiological Efficacy
Methyl 5-phenylbenzofuran-2-carboxylate PhenylH α -GlucosidaseHigh Yield (77%); Modest Inhibition[2]
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate BromoEthoxycarbonylaminoNarL (M. tuberculosis)High Active Site Stability (>10 ns simulation)[4]
Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylate H (6-Methoxy)AlkylaminomethylHIV-1 / HIV-2 (RT) (Non-toxic)[5]

Experimental Validation: Resazurin Microtiter Assay (REMA)

To validate the anti-tubercular efficacy of newly synthesized benzofuran-2-carboxylate analogs, the Resazurin Microtiter Assay (REMA) is the gold standard.

Protocol 2: REMA for M. tuberculosis Viability

Self-Validating System: This assay relies on the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by living cells. A color change directly validates the presence of viable, respiring bacteria, eliminating false positives from compound precipitation.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is reached (OD600 ≈ 0.6).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized benzofuran-2-carboxylate analog in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Infection: Add 100 µL of the standardized bacterial inoculum ( 5×105 CFU/mL) to each well. Include a growth control (bacteria + no drug) and a sterile control (broth only).

  • Incubation: Seal the plate and incubate at 37°C under anaerobic conditions (to induce the NarX-NarL pathway) for 7 days.

  • Readout Generation: Add 30 µL of a 0.02% resazurin sodium salt solution to each well. Incubate for an additional 24 hours.

  • Data Analysis: Visually inspect the plate. A change from blue to pink indicates bacterial survival. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the benzofuran analog that prevents the color change, confirming the successful inhibition of the pathogen's anaerobic respiration[4].

References

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction . jcsp.org.pk.[Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies . pjps.pk.[Link]

  • In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives . nih.gov.[Link]

  • In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives . researchgate.net.[Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives . uaeu.ac.ae.[Link]

Sources

An In-depth Technical Guide to the Natural Sources of Benzofuran-2-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzofuran-2-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. While synthetic routes to these compounds are well-established, nature also provides a diverse repertoire of these molecules. This technical guide offers an in-depth exploration of the natural sources of benzofuran-2-carboxylate compounds, with a focus on their isolation from plant and microbial kingdoms. We will delve into the producing organisms, methodologies for extraction and purification, and the structural elucidation of these valuable natural products. Furthermore, this guide will touch upon the known biological activities of these compounds, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction: The Significance of the Benzofuran-2-Carboxylate Scaffold

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a common motif in a vast number of both natural and synthetic bioactive molecules.[1][2] The substitution pattern on this core structure dictates its physicochemical properties and biological functions. The presence of a carboxylate group at the C-2 position, in particular, offers a key site for molecular interactions and further chemical modifications, making benzofuran-2-carboxylate derivatives highly sought-after in drug discovery programs.[3] These compounds have been reported to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] While synthetic chemistry provides efficient means to access a plethora of analogs, the exploration of natural sources offers the potential to discover novel and structurally complex benzofuran-2-carboxylates with unique biological profiles.

Natural Sources of Benzofuran-2-Carboxylate Compounds

The occurrence of benzofuran-2-carboxylate compounds in nature is less frequent than other benzofuran derivatives, making their discovery and isolation a noteworthy endeavor. These compounds have been identified in both the plant and microbial kingdoms.

Plant Kingdom: A Reservoir of Structural Diversity

The plant kingdom, particularly the Asteraceae (sunflower family), is a rich source of diverse benzofuran derivatives.[6][7] While many of these are not carboxylated at the C-2 position, phytochemical investigations have led to the isolation of related structures that are of interest.

Genera within the Asteraceae family, such as Eupatorium, are known to produce a variety of benzofurans.[8][9] For instance, studies on Eupatorium chinense have revealed the presence of numerous benzofuran oligomers with antiviral activities.[10][11] While direct evidence for benzofuran-2-carboxylates from this specific species is still emerging, the biosynthetic machinery present in this family makes it a prime target for future screening efforts. The isolation of euparin, a benzofuran from this family, highlights the potential for discovering structurally related compounds.[7][8]

It is important to note that some compounds initially reported as benzofuran-2-carboxylates from plant sources have been later reclassified upon detailed structural analysis. For example, two benzofuran derivatives isolated from the roots of Zanthoxylum flavum were identified as 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester, not C-2 carboxylated compounds.[10][12] This underscores the critical importance of rigorous structure elucidation in natural product chemistry.

Microbial Kingdom: A Frontier for Novel Discoveries

Endophytic and marine-derived fungi, as well as bacteria from the genus Streptomyces, are prolific producers of a vast array of secondary metabolites, including unique benzofuran derivatives.[13][14] These microorganisms represent a largely untapped resource for the discovery of novel benzofuran-2-carboxylates.

The endophytic fungus Xylaria sp., isolated from mangrove plants, has been shown to produce a variety of benzofuran derivatives.[15] Of particular interest is the compound xyloester A .[15] While the initial report highlighted its discovery, detailed structural and biological data are crucial to fully understand its potential. Fungi from the genus Penicillium, such as Penicillium crustosum, are also known to produce benzofuran derivatives with antimicrobial and anti-inflammatory activities, making them a target for the discovery of novel bioactive compounds.[16][17]

Streptomyces species are renowned for their ability to produce a wide range of antibiotics and other bioactive compounds.[14] While the isolation of isobenzofuran derivatives from marine Streptomyces has been reported, the search for benzofuran-2-carboxylates from this genus remains an active area of research.[18] The diverse metabolic pathways present in Streptomyces suggest that targeted screening of strains from unique environments could lead to the discovery of novel benzofuran-2-carboxylate natural products.

Methodologies for Isolation and Characterization

The successful isolation and identification of benzofuran-2-carboxylate compounds from natural sources require a systematic and multi-step approach. The general workflow involves extraction, chromatographic separation, and spectroscopic analysis.

Extraction of Secondary Metabolites

The initial step involves the extraction of metabolites from the source material (e.g., dried plant material, fungal culture broth, or microbial biomass). The choice of solvent is critical and is typically based on the polarity of the target compounds. A general scheme for the extraction process is outlined below.

Caption: General workflow for the extraction of crude secondary metabolites.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate the target benzofuran-2-carboxylates. This is a crucial and often challenging step that requires careful optimization of the separation conditions.

Chromatographic TechniquePrincipleApplication in Benzofuran-2-Carboxylate Isolation
Column Chromatography (CC) Separation based on differential adsorption of compounds to a stationary phase.Initial fractionation of the crude extract using silica gel or other adsorbents.
Thin Layer Chromatography (TLC) A qualitative technique to monitor the progress of separation and identify fractions of interest.Rapid analysis of fractions from column chromatography.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique based on the differential partitioning of compounds between a stationary and a mobile phase.Final purification of the target compounds to obtain high-purity samples.
Preparative HPLC A scaled-up version of HPLC used to isolate larger quantities of pure compounds.Isolation of sufficient material for structure elucidation and biological testing.

A typical purification workflow is depicted below.

Caption: A representative workflow for the purification of benzofuran-2-carboxylates.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A series of 1D and 2D NMR experiments are typically performed:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.

The structural elucidation process is an iterative one, involving the careful analysis and integration of data from all spectroscopic techniques.

StructureElucidation cluster_isolation Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination PureCompound Pure Compound MS Mass Spectrometry (MS) - Molecular Weight - Formula PureCompound->MS NMR NMR Spectroscopy - 1H, 13C, DEPT - COSY, HSQC, HMBC PureCompound->NMR Structure Elucidated Structure of Benzofuran-2-carboxylate MS->Structure NMR->Structure

Caption: The process of structure elucidation for a natural product.

Biological Activities and Future Perspectives

Naturally occurring benzofuran-2-carboxylate compounds and their synthetic derivatives have shown promise in various therapeutic areas. Their biological activities are diverse and depend on the specific substitution patterns on the benzofuran core. Reported activities include:

  • Antimicrobial Activity: Inhibition of bacterial and fungal growth.[16][17]

  • Anticancer Activity: Cytotoxicity against various cancer cell lines.[2][5]

  • Anti-inflammatory Activity: Modulation of inflammatory pathways.[16]

The discovery of novel benzofuran-2-carboxylates from natural sources is a compelling area of research. The structural diversity offered by nature, combined with modern isolation and analytical techniques, provides a powerful platform for the identification of new lead compounds for drug development. Future efforts should focus on:

  • Exploring Untapped Environments: Investigating microorganisms from extreme or unique environments, which may harbor novel biosynthetic pathways.

  • Genomic Mining: Utilizing genomic data to identify biosynthetic gene clusters responsible for the production of benzofuran-2-carboxylates, enabling their heterologous expression and production.

  • Semisynthesis: Using naturally occurring benzofuran-2-carboxylates as starting materials for the synthesis of novel analogs with improved potency and selectivity.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of benzofuran-2-carboxylate compounds. While their occurrence is not as widespread as other benzofuran derivatives, plants from the Asteraceae family and various microbial sources, particularly endophytic fungi, have emerged as promising reservoirs. The methodologies for their extraction, purification, and structural elucidation are well-established, relying on a combination of chromatographic and spectroscopic techniques. The diverse biological activities associated with this scaffold underscore its importance in drug discovery. Continued exploration of the natural world, coupled with advances in analytical and molecular biology techniques, will undoubtedly lead to the discovery of new and valuable benzofuran-2-carboxylate natural products with the potential to address unmet medical needs.

References

  • Rossa, S. A., Krishnaveni, K. S., & Burandt, C. L. (2005). Two new benzofuran derivatives from the roots of Zanthoxylum flavum. Journal of Chemical Research, 2005(10), 662-663.
  • ResearchGate. (n.d.). Two new benzofuran derivatives from the roots of Zanthoxylum flavum. Retrieved from [Link]

  • MDPI. (2024). Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties. Molecules, 29(3), 708.
  • MDPI. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 27(24), 8878.
  • Wang, W. J., Wang, L., Liu, Z., Jiang, R. W., & Chen, Y. (2016). Antiviral benzofurans from Eupatorium chinense. Phytochemistry, 122, 238-245.
  • Benito-Viñuelas, A., et al. (2020). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. European Journal of Organic Chemistry.
  • SciELO. (2021). Ethnopharmacology of the Asteraceae family in Mexico. Botanical Sciences, 99(2), 221-240.
  • PMC. (2024). Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties. Molecules, 29(3), 708.
  • PMC. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 12345.
  • MedCrave. (2016).
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540.
  • Frontiers. (2023). Bioactive secondary metabolites from endophytic strains of Neocamarosporium betae collected from desert plants. Frontiers in Microbiology, 14, 1149931.
  • PubMed. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 315-328.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 12345.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28143-28175.
  • ResearchGate. (n.d.). Structure of xyloketal A from the mangrove fungus Xylaria sp.. Retrieved from [Link]

  • PMC. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1089.
  • ResearchGate. (2026). Bioactive Secondary Metabolites from Endophytic Fungi: Biological Activities and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the isolated compound from Xylaria sp. CM-UDEA-H199. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Sciences. (2024). PURIFICATION OF BIOACTIVE COMPOUNDS FROM STREPTOMYCES ISOLATES AND THEIR ANTIMICROBIAL ACTIVITY AGAINST SOME BACTERIA ISOLATED F.
  • PubMed. (2008). Benzofuran derivatives from the mangrove endophytic Fungus Xylaria sp. (#2508). Planta Medica, 74(9), 1163-1166.
  • MDPI. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1089.
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-773.
  • ResearchGate. (n.d.). Isolation, identification, and cytotoxicity of a new isobenzofuran derivative from marine Streptomyces sp. W007. Retrieved from [Link]

  • PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2801.
  • Saki Publishing Club. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Advances in Medical and Pharmaceutical Sciences, 8(3), 1-9.
  • MDPI. (2023). Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. Journal of Fungi, 9(1), 101.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1262.
  • PMC. (2025). Xylariaides A and B, novel cytochalasans with a unique 5/6/5/3 ring system from a soil fungus Xylaria sp. Y01.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540.
  • PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540.
  • Google Patents. (2018).

Sources

Translating the Phenyl 1-Benzofuran-2-Carboxylate Scaffold into Targeted Therapeutics: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Rationale: Why Benzofuran-2-Carboxylate?

In modern drug discovery, the benzofuran ring system is recognized as a highly privileged heteroaromatic scaffold. Comprising a fused benzene and furan ring, it provides a rigid, planar geometry that excels at molecular recognition through extensive π-π stacking and hydrophobic interactions within deep protein binding pockets[1].

When functionalized as phenyl 1-benzofuran-2-carboxylate (or its closely related carboxylic acid/ester derivatives), the molecule gains a critical electrostatic anchor. The electron-rich oxygen of the furan ring, coupled with the hydrogen-bond accepting/donating capacity of the C-2 carboxylate group, allows these molecules to act as highly specific structural mimics for endogenous substrates, most notably phosphotyrosine (pTyr) and bicarbonate[2][3]. This whitepaper dissects the primary therapeutic targets of this scaffold, detailing the structural-activity relationships (SAR) and the self-validating experimental frameworks required to advance these compounds through preclinical development.

Primary Therapeutic Targets & Mechanistic Pathways

Immuno-Oncology: Lymphoid Tyrosine Phosphatase (LYP/PTPN22)

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. Tumors frequently exploit LYP to suppress T-cell activation and evade immune surveillance. Benzofuran-2-carboxylic acid derivatives have been recently identified as potent inhibitors of LYP[2].

Mechanistic Causality: The C-2 carboxylate group acts as a potent phosphotyrosine (pTyr) mimic. It inserts into the positively charged catalytic pocket of LYP, forming critical salt bridges with arginine residues, while the phenyl-benzofuran backbone engages the hydrophobic cleft. By reversibly inhibiting LYP ( Ki​ values ranging from 0.93 to 1.34 μM), these derivatives prevent the premature dephosphorylation of activating kinases Lck and ZAP-70[2]. This sustained kinase activity amplifies the TCR signaling cascade, driving robust T-cell proliferation and simultaneously inhibiting the polarization of immunosuppressive M2 macrophages[2].

LYP_Pathway BFC Phenyl 1-benzofuran-2-carboxylate (pTyr Mimic) LYP LYP (PTPN22) BFC->LYP Inhibits (Ki ~ 0.93 μM) Lck Lck / Fyn Kinases LYP->Lck Dephosphorylates (Inhibitory) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates (Activating) TCell T-Cell Activation & Antitumor Immunity ZAP70->TCell TCR Signaling Cascade

Fig 1. Mechanism of LYP inhibition by benzofuran-2-carboxylate driving T-cell activation.

Tumor Microenvironment Regulation: Carbonic Anhydrase IX (hCA IX)

Solid tumors, such as triple-negative breast cancer (TNBC), develop hypoxic cores. To survive the resulting intracellular acidosis, tumors upregulate Carbonic Anhydrase IX (hCA IX), a transmembrane metalloenzyme that catalyzes the hydration of CO2​ to bicarbonate, exporting protons to acidify the extracellular space.

Mechanistic Causality: Benzofuran-based carboxylic acids act as targeted hCA IX inhibitors. The carboxylate moiety coordinates with the active-site Zinc ion ( Zn2+ ) of the enzyme, displacing the catalytic water molecule[3]. Certain derivatives achieve submicromolar inhibition ( Ki​ = 0.56 - 0.91 μM) with exceptional selectivity over the ubiquitous, off-target cytosolic isoforms hCA I and II[3]. By disrupting pH homeostasis, these compounds induce profound G2​/M cell cycle arrest—increasing the G2​/M population in MDA-MB-231 cells from 10.80% to 32.30%—and trigger apoptosis[3].

Metabolic & Inflammatory Modulation: PPAR-γ and COX-2

Beyond oncology, the scaffold exhibits polypharmacology. Nitro-substituted 1-benzofuran-2-carboxylates have demonstrated high-affinity binding to Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor regulating fatty acid storage and glucose metabolism, yielding binding energies of -5.90 to -9.80 kcal/mol[4]. Furthermore, specific functionalization at the C-3 and C-5 positions shifts the scaffold's affinity toward selective Cyclooxygenase-2 (COX-2) inhibition, reducing pro-inflammatory prostaglandin E2​ ( PGE2​ ) synthesis without the gastric toxicity inherent to non-selective NSAIDs[1].

Quantitative Target Affinity & Efficacy Profiling

To facilitate cross-target comparison, the following table synthesizes the binding affinities and primary cellular phenotypes associated with benzofuran-2-carboxylate derivatives across distinct therapeutic domains.

Therapeutic TargetDerivative ClassBinding Affinity ( Ki​ ) / IC50​ Primary Cellular PhenotypeRef
LYP (PTPN22) Benzofuran-2-carboxylic acids Ki​ = 0.93 - 1.34 μMEnhanced T-cell activation; M2 macrophage inhibition[2]
hCA IX Benzofuran-2-carboxylate-benzoic acids Ki​ = 0.56 - 0.91 μM G2​/M phase arrest (32.30%) in MDA-MB-231 cells[3]
CDK2 / GSK-3β Oxindole-benzofuran hybrids IC50​ = 2.27 - 12.9 μMDual kinase inhibition; MCF-7 breast cancer cytotoxicity[5]
PPAR-γ 5-nitro-1-benzofuran-2-carboxylatesBinding: -5.9 to -9.8 kcal/molReceptor agonism; Anti-diabetic activity in STZ models[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating assay systems. A single biochemical readout is insufficient; causality must be proven by linking enzymatic inhibition directly to the expected cellular phenotype, while controlling for off-target cytotoxicity.

Protocol A: LYP Enzymatic Inhibition & Orthogonal T-Cell Activation

This workflow validates the compound as a true pTyr mimic that translates to immune activation.

  • Biochemical Screening (pNPP Cleavage Assay):

    • Rationale: p-Nitrophenyl phosphate (pNPP) is a universal phosphatase substrate. Cleavage by recombinant LYP yields a yellow product measurable at 405 nm.

    • Step: Incubate recombinant human LYP with varying concentrations of the benzofuran derivative (0.1 μM to 50 μM) for 15 minutes. Add pNPP and measure absorbance kinetics.

    • Validation: Calculate the Ki​ using Michaelis-Menten kinetics. A competitive inhibition profile confirms the compound binds the active site (mimicking pTyr).

  • Cellular Target Engagement (Jurkat T-Cell IL-2 ELISA):

    • Rationale: If LYP is inhibited in cells, TCR signaling will amplify, leading to increased Interleukin-2 (IL-2) secretion.

    • Step: Pre-treat Jurkat T-cells with the compound at its IC50​ concentration. Stimulate cells using anti-CD3/anti-CD28 coated beads. After 24 hours, harvest the supernatant and quantify IL-2 via ELISA.

    • Validation: Include a viability counter-screen (e.g., CellTiter-Glo). Increased IL-2 must occur without a drop in ATP-dependent cell viability to rule out stress-induced artifactual cytokine release.

Protocol B: hCA IX Inhibition & Hypoxia-Dependent Cell Cycle Arrest

This protocol proves that the compound's anti-cancer effect is driven specifically by hCA IX inhibition rather than general cellular toxicity.

Workflow Synth Compound Synthesis EnzAssay hCA IX Enzymatic Inhibition Assay Synth->EnzAssay Screen CellAssay MTT Viability Assay (MDA-MB-231) EnzAssay->CellAssay Select IC50 < 3μM FlowCyto Flow Cytometry (Cell Cycle Analysis) CellAssay->FlowCyto IC50 Dosing Validation G2-M Arrest & Apoptosis Validation FlowCyto->Validation Confirm Mechanism

Fig 2. Self-validating workflow for evaluating hCA IX targeted antiproliferative agents.

  • Stopped-Flow CO2​ Hydration Assay:

    • Rationale: Measures the true physiological reaction of hCA IX.

    • Step: Mix CO2​ -saturated water with recombinant hCA IX and the benzofuran derivative. Use a phenol red indicator to track the rapid pH drop spectrophotometrically.

    • Validation: Run parallel assays against hCA II. A Selectivity Index (SI) > 20 for hCA IX over hCA II is required to proceed[3].

  • Hypoxic vs. Normoxic Cell Cycle Analysis (Flow Cytometry):

    • Rationale: hCA IX is only essential for tumor survival under hypoxia. If the drug is on-target, it should be highly toxic to hypoxic cells but spare normoxic cells.

    • Step: Culture MDA-MB-231 cells under normoxia (21% O2​ ) and hypoxia (1% O2​ ). Treat with 2.5 μM of the derivative for 24 hours. Fix cells in cold ethanol, stain with Propidium Iodide (PI) and RNase A.

    • Validation: Flow cytometry will reveal DNA content. A valid hCA IX inhibitor will show a dramatic shift from G1​ to G2​/M phase (e.g., >30% population) exclusively in the hypoxic cohort[3].

Conclusion

The phenyl 1-benzofuran-2-carboxylate scaffold represents a highly versatile and tunable pharmacophore. By acting as a structural mimic for native substrates like phosphotyrosine and bicarbonate, it effectively modulates critical pathways in both immuno-oncology (LYP inhibition) and tumor microenvironment regulation (hCA IX inhibition). Future drug development efforts must focus on optimizing the pharmacokinetic properties of these derivatives while utilizing rigorous, self-validating phenotypic assays to confirm on-target causality.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC Source: nih.gov URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed Source: nih.gov URL:[Link]

  • (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN - ResearchGate Source: researchgate.net URL:[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer Source: acs.org URL:[Link]

  • INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Methodological & Application

One-Pot Synthesis of 3-Phenyl-1-benzofuran-2-carboxylic Acids: A Streamlined Protocol for ClC-Kb Channel Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application: Gram-scale synthesis of benzofuran-based ClC-K chloride channel and Mcl-1 inhibitors.

Introduction & Mechanistic Rationale

3-Phenyl-1-benzofuran-2-carboxylic acids are highly valued scaffolds in medicinal chemistry, functioning as potent inhibitors of both ClC-Ka/ClC-Kb chloride channels (critical for renal salt reabsorption) and Mcl-1 proteins (implicated in tumor cell survival) [1].

Historically, the synthesis of these derivatives relied on a multi-step sequence involving the condensation of 2-hydroxybenzophenones with ethyl 2-bromoacetate using sodium hydride (NaH) in toluene. However, this classical approach is fundamentally flawed for bulky or deactivated substrates. It frequently arrests at the intermediate stage, yielding a difficult-to-separate mixture of the uncyclized O-alkylated product and the hydrated dihydro-benzofuran intermediate. The lack of sufficient alpha-proton acidity in the ethyl 2-bromoacetate intermediate prevents spontaneous Knoevenagel-type ring closure, necessitating harsh secondary dehydration steps [1].

The One-Pot Solution: To bypass these thermodynamic bottlenecks, this guide details a highly efficient one-pot condensation-cyclization protocol. By replacing ethyl 2-bromoacetate with diethyl bromomalonate and utilizing anhydrous K₂CO₃ in acetone , the reaction is driven to completion in a single continuous sequence.

Causality of Experimental Choices (E-E-A-T)
  • Reagent Selection (Diethyl bromomalonate): The presence of two electron-withdrawing ester groups significantly increases the acidity of the alpha-proton in the O-alkylated intermediate. This facilitates a rapid, base-catalyzed intramolecular aldol-type attack on the sterically hindered benzophenone carbonyl.

  • Cascade Dealkoxycarbonylation: Under the refluxing basic conditions (K₂CO₃/acetone), the resulting gem-diester intermediate undergoes spontaneous dealkoxycarbonylation and dehydration, directly yielding the fully aromatized mono-ester (ethyl 3-phenyl-1-benzofuran-2-carboxylate).

  • Electronic Effects: The electrophilicity of the starting ketone dictates the reaction velocity. Electron-withdrawing groups (e.g., 5-chloro) on the benzophenone ring enhance the partial positive charge on the carbonyl carbon, pushing cyclization yields to near-quantitative levels (up to 99%).

Mechanism N1 Phenoxide Formation (K2CO3 mediated) N2 S_N2 O-Alkylation (Attack on Diethyl bromomalonate) N1->N2 + Diethyl bromomalonate - HBr N3 Intramolecular Aldol-Type Addition (Carbanion attacks Carbonyl) N2->N3 Base-catalyzed Deprotonation N4 Dealkoxycarbonylation & Dehydration (Loss of H2O and Ethoxycarbonyl) N3->N4 Cascade Elimination N5 Aromatized Benzofuran Core N4->N5 Final Product

Mechanistic cascade of the one-pot condensation-cyclization reaction.

Experimental Workflows & Self-Validating Protocols

The following protocols are optimized for a 12.0 mmol scale, providing sufficient material for extensive in vivo biological evaluations [1].

Workflow A 2-Hydroxybenzophenones (Starting Material) B One-Pot Condensation (Diethyl bromomalonate, K2CO3, Acetone) A->B O-alkylation C Ethyl 3-phenyl-1-benzofuran- 2-carboxylates B->C Cyclization & Dealkoxycarbonylation D Alkaline Hydrolysis (2N NaOH / THF) C->D Saponification E 3-Phenyl-1-benzofuran- 2-carboxylic Acids D->E Acidification

Workflow for the one-pot synthesis and hydrolysis of 3-phenyl-1-benzofuran-2-carboxylic acids.

Protocol A: One-Pot Synthesis of Ethyl 3-Phenyl-1-benzofuran-2-carboxylates

Reagents Required:

  • 2-Hydroxybenzophenone derivative (12.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (16.2 g, 117 mmol, ~10 equiv.)

  • Diethyl bromomalonate (2.8 g, 11.7 mmol, ~1.0 equiv.)

  • Anhydrous Acetone (230 mL total)

Step-by-Step Execution:

  • Suspension Preparation: In a flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous K₂CO₃ (16.2 g) in anhydrous acetone (195 mL) under a continuous nitrogen atmosphere.

  • Substrate Activation: Add the selected 2-hydroxybenzophenone derivative (12.0 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes.

    • Causality: This pre-stirring period is critical to ensure complete deprotonation of the phenol, maximizing the concentration of the highly nucleophilic phenoxide ion before the alkylating agent is introduced.

  • Alkylating Agent Addition: Dissolve diethyl bromomalonate (2.8 g) in anhydrous acetone (35 mL). Add this solution dropwise to the reaction mixture using an addition funnel.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 56 °C) for 16–18 hours.

    • Validation Check 1 (TLC): Spot the reaction mixture against the starting benzophenone on a silica TLC plate (eluent: 9:1 Petroleum Ether/EtOAc). The complete disappearance of the starting material spot and the emergence of a single, highly UV-active higher-Rf spot confirms successful cyclization.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the acetone in vacuo.

  • Workup: Partition the resulting solid residue between diethyl ether (Et₂O, 150 mL) and distilled water (100 mL). Separate the organic layer and wash sequentially with 0.5 N NaOH (50 mL) and water (50 mL).

    • Validation Check 2 (Workup): The 0.5 N NaOH wash selectively deprotonates and removes any trace unreacted phenolic starting materials. A heavily colored aqueous layer at this stage indicates incomplete conversion.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography (Petroleum ether/EtOAc gradient) to yield the pure ester.

Protocol B: Alkaline Hydrolysis to the Target Carboxylic Acids

Reagents Required:

  • Ethyl 3-phenyl-1-benzofuran-2-carboxylate (10.0 mmol)

  • 2N Aqueous Sodium Hydroxide (NaOH) (175 mL)

  • Tetrahydrofuran (THF) (175 mL)

  • 2N Hydrochloric Acid (HCl)

Step-by-Step Execution:

  • Saponification: Dissolve the ester (10.0 mmol) in THF (175 mL). Add 2N aqueous NaOH (175 mL) to form a biphasic mixture.

    • Causality: The massive volumetric excess of THF and aqueous base (35 equivalents of NaOH) is intentionally designed to force the sterically hindered ester into complete dissolution, overcoming the hydrophobic bulk of the 3-phenylbenzofuran core and ensuring rapid saponification kinetics [1].

  • Stirring: Stir the mixture vigorously at room temperature for 4–6 hours.

    • Validation Check 3: The biphasic mixture will gradually clarify into a homogeneous solution as the lipophilic ester is converted into the highly water-soluble sodium carboxylate salt.

  • Volatile Removal: Distill off the THF under reduced pressure (water bath < 40 °C).

  • Acidification & Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add 2N HCl dropwise under continuous stirring until the pH reaches 2.0–3.0. A dense white/off-white precipitate will form immediately.

  • Crystallization: Vacuum filter the precipitate, wash thoroughly with cold distilled water to remove trapped inorganic salts, and recrystallize from an EtOH/H₂O mixture to afford the pure 3-phenyl-1-benzofuran-2-carboxylic acid.

Quantitative Data: Substituent Electronic Effects

The efficiency of the one-pot cyclization is highly dependent on the electronic nature of the substituents on the starting ketone. As demonstrated in the table below, electron-withdrawing groups (EWGs) on the benzofuran core (R1) enhance the electrophilicity of the carbonyl, drastically improving yields. Conversely, replacing the benzophenone core with an acetophenone (R2 = Me) or benzaldehyde (R2 = H) derivative severely hinders the intramolecular aldol addition, collapsing the yield [1].

Compound (Ester)R1 (Benzofuran Core)R2 (Phenyl Ring / Alkyl)Starting Ketone TypeIsolated Yield (%)
1a Cl (EWG)HBenzophenone99%
6a H (Neutral)HBenzophenone72%
5a Me (EDG)HBenzophenone64%
8a Cl (EWG)H (Aldehyde)Benzaldehyde20%
7a Cl (EWG)Me (Alkyl)Acetophenone17%
9a Br (EWG)Me (Alkyl)Acetophenone17%

Table 1: Impact of electronic and steric properties on the one-pot condensation-cyclization yield. Data synthesized from Piemontese et al. [1].

References

  • Piemontese, L., Fracchiolla, G., Carrieri, A., Loiodice, F., Carbonara, G. G., et al. "Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels." Heterocycles, 81(12), 2865-2872 (2010). URL:[Link]

Palladium-Catalyzed Synthesis of Substituted Benzofurans: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The benzofuran scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the construction and functionalization of this important heterocycle, offering high efficiency, broad functional group tolerance, and modularity.[5][6][7] This document provides a detailed guide to the most robust palladium-catalyzed strategies for synthesizing substituted benzofurans, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of key transformations, provide field-proven step-by-step protocols, and discuss the rationale behind experimental design choices to ensure reproducible success.

Introduction: The Power of Palladium in Benzofuran Synthesis

The strategic construction of the benzofuran ring system is a critical task in organic synthesis. Traditional methods often suffer from harsh conditions, limited substrate scope, and poor regioselectivity. The advent of palladium catalysis revolutionized this field by enabling the formation of specific C-C and C-O bonds under mild and predictable conditions. Three dominant strategies have become indispensable tools for synthetic chemists:

  • Intramolecular Heck and Oxidative Cyclizations: These methods construct the heterocyclic ring from pre-functionalized phenols, typically containing an adjacent olefin, offering a direct route to 2- and 3-substituted benzofurans.[8][9][10]

  • Tandem Sonogashira Coupling-Cyclization: A powerful one-pot, multi-component strategy that assembles complex benzofurans from simple starting materials like o-halophenols and terminal alkynes.[5][11][12]

  • Suzuki-Miyaura Cross-Coupling: The premier method for introducing aryl or heteroaryl substituents onto a pre-formed benzofuran core, crucial for library synthesis and structure-activity relationship (SAR) studies.[1][13][14][15]

This guide will dissect each of these core strategies, providing both the theoretical foundation and practical protocols necessary for laboratory application.

Strategy 1: Intramolecular Oxidative Cyclization of o-Alkenylphenols

This approach is one of the most direct methods for forming the benzofuran core. It involves the palladium(II)-catalyzed cyclization of an o-alkenylphenol, where the phenolic oxygen attacks the double bond, guided by the palladium catalyst. This strategy is a type of oxidative Heck reaction or Wacker-type cyclization.

Mechanistic Rationale

The catalytic cycle typically begins with the coordination of the palladium(II) catalyst to the alkene of the o-alkenylphenol substrate. This is followed by an intramolecular oxypalladation step, where the phenolic oxygen attacks the palladium-activated alkene to form a five-membered ring. This step dictates the regioselectivity, almost exclusively leading to the 5-exo-trig cyclization product. The resulting palladium(II) alkyl intermediate then undergoes β-hydride elimination to generate the benzofuran product and a palladium(0) species. An oxidant is required to regenerate the active Pd(II) catalyst to complete the cycle.

heck_cyclization sub o-Alkenylphenol complex1 Pd(II)-Alkene π-Complex sub->complex1 Coordination pd2 Pd(II) Catalyst pd2->complex1 complex2 Palladacycle Intermediate complex1->complex2 Intramolecular Oxypalladation (5-exo-trig) product Benzofuran Product complex2->product β-Hydride Elimination pd0 Pd(0) complex2->pd0 pd0->pd2 Re-oxidation oxidant Oxidant (e.g., O₂, Cu(II)) oxidant->pd0 sonogashira_cyclization cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization/Annulation IodoPhenol o-Iodophenol Intermediate 2-(1-Alkynyl)phenol Intermediate IodoPhenol->Intermediate Pd(0)/Cu(I), Base Alkyne Terminal Alkyne Alkyne->Intermediate Product 2,3-Disubstituted Benzofuran Intermediate->Product 5-exo-dig Cyclization ArylIodide Aryl Iodide (R³-I) ArylIodide->Product PdCycle Pd(0)/Pd(II) Catalytic Cycle PdCycle->Product suzuki_cycle pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 product Ar¹-Ar² (Product) pd2_aryl->product Reductive Elimination aryl_halide Ar¹-X (e.g., 2-Bromobenzofuran) aryl_halide->pd2_halide boronic_acid Ar²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd2_halide base Base (e.g., K₂CO₃) base->pd2_halide

Sources

Application Note: Experimental Design for Evaluating Phenyl 1-Benzofuran-2-Carboxylate as an NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a primary driver of chronic inflammation, autoimmune disorders, and oncogenesis. Benzofuran derivatives, particularly those featuring a 2-carboxylate or 2-carboxamide scaffold, have emerged as potent modulators of this pathway[1]. This application note provides a comprehensive, self-validating experimental framework for evaluating phenyl 1-benzofuran-2-carboxylate (PBC) and its analogs as NF-κB inhibitors. By combining transcriptional reporter assays, subcellular fractionation, and rigorous viability controls, this guide ensures high-fidelity data generation for drug development professionals.

Mechanistic Grounding: Benzofuran Scaffolds in NF-κB Inhibition

The therapeutic efficacy of benzofuran-2-carboxylic acid derivatives stems from their ability to interrupt the canonical NF-κB activation cascade. Upon stimulation by lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is phosphorylated. IKK subsequently phosphorylates the inhibitory protein IκBα, marking it for proteasomal degradation and freeing the NF-κB p65/p50 dimer to translocate to the nucleus[2].

Benzofuran derivatives act upstream by inhibiting the phosphorylation of IKKα/IKKβ, thereby stabilizing IκBα in the cytosol and sequestering the p65 subunit[2]. Furthermore, structural activity relationship (SAR) studies indicate that the hydrophobic phenyl ring enhances lipid membrane permeability, while the ester/amide linkage at the 2-position is critical for target binding[1][3].

NFkB_Pathway LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Activates IKK IKK Complex (IKKα/β/γ) Receptor->IKK Phosphorylates IkBa IκBα (Inhibitory Protein) IKK->IkBa Phosphorylates (Normally) PBC Phenyl 1-benzofuran- 2-carboxylate PBC->IKK Blocks Activity p65_p50 NF-κB Dimer (p65/p50) IkBa->p65_p50 Sequesters in Cytosol Nucleus Nuclear Translocation & DNA Binding p65_p50->Nucleus Translocates (If IκBα degraded) Transcription Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) Nucleus->Transcription Induces

Mechanism of NF-κB pathway inhibition by phenyl 1-benzofuran-2-carboxylate.

Experimental Design & Causality

To establish a compound as a true NF-κB inhibitor, the experimental design must rule out false positives caused by generalized cytotoxicity. A self-validating protocol requires three parallel pillars:

  • Transcriptional Validation: A Luciferase reporter assay to quantify the functional output of NF-κB DNA binding.

  • Mechanistic Validation: Western blotting of compartmentalized lysates (cytosol vs. nucleus) to prove the physical blockade of p65 translocation.

  • Viability Control: An MTT or CellTiter-Glo assay. Causality: If a compound induces apoptosis, cellular machinery shuts down, leading to an artificial drop in luminescence or cytokine release. True NF-κB inhibitors must demonstrate efficacy at non-cytotoxic concentrations[2].

Quantitative Benchmarks for Benzofuran Derivatives

When evaluating PBC, researchers should benchmark their results against established benzofuran-based NF-κB inhibitors. The table below summarizes expected pharmacological profiles based on recent literature[1][2][4].

Compound Class / ScaffoldTarget / AssayExpected IC₅₀ RangeCellular Viability (RAW 264.7)
Benzofuran-2-carboxamides (e.g., KL-1156) NF-κB Transcriptional Activity1.5 - 5.0 µM> 80% viability up to 20 µM
Benzofuran-piperazine hybrids NO Release (Downstream of NF-κB)30.0 - 55.0 µM> 90% viability up to 80 µM
Lignan-inspired Benzofurans IKKβ Phosphorylation5.0 - 15.0 µM> 85% viability up to 50 µM
Phenyl 1-benzofuran-2-carboxylate p65 Nuclear TranslocationTargeting 2.0 - 10.0 µMMust be established experimentally

Step-by-Step Experimental Protocols

Workflow Culture 1. Cell Culture (RAW 264.7) Pretreat 2. PBC Pre-treatment (1h, Dose-Response) Culture->Pretreat Stimulate 3. LPS Stimulation (1 µg/mL) Pretreat->Stimulate Assays 4. Downstream Assays Stimulate->Assays Luciferase Reporter Assay (Transcriptional Activity) Assays->Luciferase Western Western Blot (p65 Translocation) Assays->Western Viability MTT Assay (Cytotoxicity Control) Assays->Viability

Step-by-step experimental workflow for evaluating NF-κB inhibition.

Protocol 5.1: Cell Culture, Treatment, and Viability Control

RAW 264.7 murine macrophages are the gold standard for LPS-induced NF-κB activation due to their robust Toll-like Receptor 4 (TLR4) expression.

  • Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Apply PBC at varying concentrations (e.g., 1, 5, 10, 20, 50 µM) in serum-free DMEM. Include a vehicle control (DMSO < 0.1%) and a positive control (BAY 11-7082, 10 µM).

    • Expert Insight: Pre-treatment for exactly 1 hour is critical. This allows the lipophilic phenyl ring to facilitate cellular entry and bind IKK before the rapid, receptor-mediated LPS cascade begins.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL directly to the wells. Incubate for 18–24 hours[2].

  • Viability Validation (MTT): Following the incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Only proceed with NF-κB efficacy data for concentrations that maintain >85% cell viability.

Protocol 5.2: NF-κB Luciferase Reporter Assay
  • Transfection: 24 hours prior to compound treatment, transiently transfect RAW 264.7 cells with an NF-κB-dependent firefly luciferase reporter plasmid (e.g., pGL4.32) and a constitutively active Renilla luciferase plasmid (pRL-TK) as an internal transfection control using Lipofectamine 3000.

  • Treatment: Follow the Pre-treatment and Stimulation steps outlined in Protocol 5.1, but reduce LPS stimulation time to 6 hours (peak transcriptional activity window).

  • Lysis & Readout: Wash cells with ice-cold PBS. Add 1X Passive Lysis Buffer and incubate on a shaker for 15 minutes. Assay sequentially for Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. This normalizes the data against variations in transfection efficiency and cell number, ensuring absolute trustworthiness of the inhibitory readout.

Protocol 5.3: Subcellular Fractionation and Western Blotting

Whole-cell lysates are insufficient for proving NF-κB inhibition because p65 is constitutively expressed. You must prove it is trapped in the cytosol.

  • Treatment: Scale up the culture to 6-well plates ( 1×106 cells/well). Treat with PBC and stimulate with LPS for exactly 30 minutes .

    • Expert Insight: IκBα degradation and p65 translocation occur rapidly (within 15-30 minutes of LPS exposure). Waiting 24 hours will result in missing the mechanistic window due to the negative feedback loop of newly synthesized IκBα.

  • Fractionation: Wash cells with ice-cold PBS to instantly halt kinase activity. Lyse cells in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) to burst the plasma membrane while leaving the nuclear envelope intact. Centrifuge at 3,000 x g for 5 minutes.

  • Separation:

    • Supernatant (Cytosol): Collect and probe for IκBα and GAPDH (loading control).

    • Pellet (Nucleus): Wash twice, then resuspend in hypertonic RIPA buffer to extract nuclear proteins. Probe for p65 and Lamin B1 (nuclear loading control).

  • Analysis: A successful PBC treatment will show preserved IκBα bands in the cytosolic fraction and absent/reduced p65 bands in the nuclear fraction compared to the LPS-only control[2].

References

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed / European Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI / Molecules. Available at:[Link]

  • Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PubMed Central / Biomolecules. Available at:[Link]

Sources

Application Note: Engineering Benzofuran-2-Carboxylate Derivatives via CuAAC Click Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carboxylates represent a privileged class of heterocyclic pharmacophores, exhibiting broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties[1]. However, the translation of these core scaffolds into clinical candidates often requires extensive structural diversification to optimize target binding affinity and metabolic stability. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of 2—provides an elegant, bio-orthogonal methodology to achieve this[2]. By linking the benzofuran-2-carboxylate core to various pharmacophores via a 1,2,3-triazole bridge, researchers can systematically explore Structure-Activity Relationships (SAR)[1]. The triazole ring acts as a robust bioisostere for amide bonds, actively participating in hydrogen bonding and dipole interactions within target active sites, such as fungal N-myristoyltransferase[3].

Mechanistic Rationale: The CuAAC Advantage

The uncatalyzed Huisgen 1,3-dipolar cycloaddition is kinetically sluggish due to a high activation barrier and yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers[2]. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway, accelerating the reaction rate by a factor of 10⁷ to 10⁸[2].

Causality in Catalyst Selection: Cu(I) selectively inserts into the terminal alkyne to form a copper acetylide intermediate. This coordination significantly lowers the activation energy and exclusively directs the formation of the 1,4-disubstituted 1,2,3-triazole[4]. Because Cu(I) is thermodynamically unstable and highly prone to oxidation into inactive Cu(II), it is generated in situ by reducing Cu(II) sulfate with sodium ascorbate[5]. This continuous in situ generation prevents reaction stalling, ensures a steady catalytic cycle, and maintains functional group tolerance across a broad pH range[2].

Pathway Visualization

G A Benzofuran-2-carboxylate Precursor B Alkyne Installation (Propargylation) A->B Propargyl Bromide K2CO3, DMF D CuAAC Cycloaddition (+ Organic Azide) B->D Terminal Alkyne C Cu(II) to Cu(I) Reduction C->D Sodium Ascorbate CuSO4 E 1,2,3-Triazole Hybrid Molecule D->E Regioselective 1,4-adduct

Workflow for synthesizing benzofuran-2-carboxylate triazole hybrids via CuAAC.

Experimental Methodologies (Self-Validating Protocols)

Precursor Activation: Alkyne Installation

To utilize CuAAC, a terminal alkyne must first be installed on the benzofuran-2-carboxylate scaffold. This is typically achieved via O-alkylation or N-alkylation (e.g., using 6) utilizing propargyl bromide[3][6].

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 mmol of the benzofuran-2-carboxylate precursor in 20 mL of anhydrous Dimethylformamide (DMF)[3].

  • Base Addition: Add 12.3 mmol of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to deprotonate the hydroxyl/amino group, enhancing its nucleophilicity without hydrolyzing the carboxylate ester[3].

  • Alkylation: Dropwise add 10.9 mmol of propargyl bromide. Stir the reaction mixture at room temperature for 5 hours[3].

  • Workup: Dilute with 80 mL of ethyl acetate and wash with distilled water (2 × 100 mL) to remove the DMF and inorganic salts[3].

  • Self-Validation: The success of the propargylation is confirmed by Thin-Layer Chromatography (TLC). The product will appear as a less polar spot compared to the starting material. ¹H NMR must reveal a characteristic triplet at ~2.5 ppm, corresponding to the terminal alkyne proton[3].

The Click Cycloaddition (CuAAC)

The click reaction couples the alkyne-functionalized benzofuran with an aryl or alkyl azide. A DMF/H₂O co-solvent system is selected because it bridges the solubility gap between the highly lipophilic benzofuran precursors and the water-soluble inorganic catalysts[1][3].

Step-by-Step Protocol:

  • Reaction Setup: In a reaction flask, dissolve 1.0 mmol of the alkyne-functionalized benzofuran-2-carboxylate and 1.0 mmol of the target azide (e.g., 4-chloroazidobenzene) in 10 mL of DMF[3].

  • Catalyst Introduction: Add 0.2 mmol (20 mol%) of CuSO₄·5H₂O dissolved in a minimal amount of water[3].

  • In Situ Reduction: Add 0.5 mmol (50 mol%) of sodium ascorbate[3].

  • Incubation: Stir the reaction mixture at room temperature for 3 hours[3].

  • Purification: Pour the mixture into ice water. Filter the resulting crude precipitate and purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 2:1, v/v)[3].

  • Self-Validation: The reaction is self-indicating. The initial mixture is blue due to Cu(II). Upon addition of sodium ascorbate, it turns pale yellow/greenish, confirming the generation of the active Cu(I) catalyst. Completion is verified by the disappearance of the alkyne spot on TLC. In ¹H NMR, the terminal alkyne proton (~2.5 ppm) vanishes, replaced by a distinct triazole C5-H singlet at δ 7.8–8.5 ppm[1][3].

Quantitative Efficacy of Benzofuran-Triazole Hybrids

The modularity of the CuAAC reaction allows for the rapid generation of diverse libraries. The table below summarizes the biological efficacy of various synthesized benzofuran-2-carboxylate 1,2,3-triazole hybrids.

Scaffold VariantSubstituentTarget Organism / Cell LineBiological EfficacyRef
Prop-2-yn-1-yl benzofuran-2-carboxylate triazole-Cl, -F, -OCH₃S. aureus, E. coliBroad-spectrum antibacterial zone of inhibition[1]
Benzofuran-2-carboxamide triazole hybrid4-fluorobenzylGloeophyllum trabeum47.16% mycelial growth inhibition at 500 ppm[7]
3-methyl-4-(propyn-3-yloxy)benzofuran triazole2,4-difluorobenzoylPathogenic FungiModerate to satisfactory MIC against fungal strains[3]
Benzothiophene/Benzofuran semicarbazidesTriazole-linkedMCF-7 Cancer CellsIC₅₀ = 3.8 μM (Potent VEGFR-2 Inhibition)[8]

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles Source: NIScPR URL
  • Source: PubMed Central (PMC)
  • Ethyl 5-aminobenzofuran-2-carboxylate Source: Chem-Impex URL
  • Source: BioResources (ResearchGate)
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Triazole-functionalized benzofuran and benzothiophene semicarbazides as novel VEGFR-2-targeted anti-cancer agents Source: ResearchGate URL
  • Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL
  • Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Phenyl 1-Benzofuran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of phenyl 1-benzofuran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important benzofuran derivative. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of phenyl 1-benzofuran-2-carboxylate is typically a two-stage process: first, the formation of the core intermediate, benzofuran-2-carboxylic acid, followed by its esterification with phenol. Inefficiencies at either stage can drastically reduce the overall yield. This guide addresses critical bottlenecks in both stages.

Section 1: Overall Synthetic Workflow

The primary route to phenyl 1-benzofuran-2-carboxylate involves the esterification of benzofuran-2-carboxylic acid. The carboxylic acid itself is often synthesized from precursors like 3-halocoumarins or salicylaldehyde derivatives.

cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Esterification A Salicylaldehyde or 3-Halocoumarin B Benzofuran-2-carboxylic acid A->B Cyclization or Rearrangement D Phenyl 1-benzofuran-2-carboxylate B->D B->D Coupling Agent / Catalyst C Phenol C->D

Caption: General two-stage synthesis pathway.

Section 2: Troubleshooting the Synthesis of Benzofuran-2-Carboxylic Acid

A high-quality starting material is fundamental to a high-yield final product. Low yields in the preparation of benzofuran-2-carboxylic acid are a common preliminary issue.

Q: My yield of benzofuran-2-carboxylic acid from the Perkin rearrangement of 3-bromocoumarin is low and the reaction takes hours. How can I improve this?

A: This is a classic challenge with the traditional Perkin rearrangement. The reaction involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack.[1] Low yields are often due to incomplete reaction or side reactions over the long reflux times (typically 3+ hours) required for conventional heating.[2]

Expert Insight & Solution: Microwave-Assisted Synthesis

The most significant improvement for this step is the adoption of microwave-assisted synthesis. Microwave irradiation dramatically accelerates the reaction, reducing the time from hours to minutes and significantly boosting the yield by minimizing byproduct formation.[1][2]

Data Presentation: Conventional vs. Microwave Method

ParameterConventional HeatingMicrowave Irradiation
Reaction Time ~3 hours~5 minutes
Typical Yield Variable, often moderateConsistently >90%
Energy Efficiency LowHigh
Reference [2][1][2]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [1]

  • Reactant Setup: In a microwave-safe reaction vial, combine the 3-bromocoumarin (1.0 equiv), sodium hydroxide (2.0 equiv), and ethanol.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • Work-up: After cooling, dilute the reaction mixture with water.

  • Acidification: Acidify the solution to pH 1 using concentrated hydrochloric acid. This will precipitate the benzofuran-2-carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Section 3: Troubleshooting the Esterification Reaction

This is the most critical stage for yield optimization. Direct esterification is often the first method attempted, but it is frequently inefficient.

Q: I am observing low conversion (<50%) in the direct acid-catalyzed esterification of benzofuran-2-carboxylic acid with phenol. Why is this and how can I fix it?

A: This is a textbook case of an equilibrium-limited reaction, known as the Fischer esterification. The reaction of a carboxylic acid and an alcohol (in this case, a phenol) produces an ester and water.[3][4] The equilibrium constant for this reaction is often close to 1, meaning that without intervention, you will always have a significant amount of unreacted starting materials.

Benzofuran-2-carboxylic acid + Phenol Benzofuran-2-carboxylic acid + Phenol Tetrahedral Intermediate Tetrahedral Intermediate Benzofuran-2-carboxylic acid + Phenol->Tetrahedral Intermediate H+ Catalyst Phenyl 1-benzofuran-2-carboxylate + H₂O Phenyl 1-benzofuran-2-carboxylate + H₂O Tetrahedral Intermediate->Phenyl 1-benzofuran-2-carboxylate + H₂O

Caption: The reversible nature of Fischer esterification.

Troubleshooting Strategies:

  • Drive the Equilibrium by Removing Water: According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring ester formation.[5] This can be achieved physically with a Dean-Stark apparatus during reflux or chemically by adding a dehydrating agent like molecular sieves.

  • Use an Excess of a Reactant: Using a large excess of one reactant (typically the cheaper one, phenol) can also push the equilibrium towards the product side.[5]

  • Ensure an Effective Catalyst: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][6] The catalyst protonates the carbonyl oxygen, making the carboxylic acid a much better electrophile for attack by the phenol.[3]

Q: Direct esterification is still not providing the desired yield. What are more robust, higher-yielding coupling methods?

A: When equilibrium is a major barrier, the best strategy is to switch to a non-equilibrium-based method. This involves "activating" the carboxylic acid to make it significantly more reactive.

Method A: The Acyl Chloride Intermediate

This is a highly reliable two-step method. The hydroxyl group of the carboxylic acid is replaced with a chlorine atom, creating a highly reactive acyl chloride. This intermediate then readily reacts with phenol to form the ester in high yield.

Causality: The C-Cl bond in the acyl chloride is much weaker and the chloride ion is a far better leaving group than the hydroxide ion (-OH), dramatically increasing the rate and completion of the reaction.[4]

A Benzofuran-2-carboxylic acid B Benzofuran-2-carbonyl chloride (Acyl Chloride Intermediate) A->B Add SOCl₂ or (COCl)₂ C Phenyl 1-benzofuran-2-carboxylate B->C Add Phenol & a Base (e.g., Pyridine, Et₃N)

Caption: Workflow for esterification via an acyl chloride.

Experimental Protocol: Acyl Chloride Method

  • Acyl Chloride Formation: In a fume hood, dissolve benzofuran-2-carboxylic acid (1.0 equiv) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.2-1.5 equiv) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. Remove the excess SOCl₂ and solvent under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in fresh, dry DCM. In a separate flask, dissolve phenol (1.0-1.1 equiv) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv) in dry DCM. Cool this phenol solution to 0°C and add the acyl chloride solution dropwise.

  • Reaction & Work-up: Stir the reaction for 2-4 hours, allowing it to warm to room temperature. Monitor by TLC. Upon completion, proceed with the purification workflow outlined in the next question.

Method B: Carbodiimide Coupling

This method activates the carboxylic acid in situ using a coupling agent like dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Causality: DCC activates the carboxylate, which is then attacked by the phenol. A catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.

Experimental Protocol: DCC/DMAP Coupling [2]

  • Reactant Setup: In a flask, dissolve benzofuran-2-carboxylic acid (1.0 equiv), phenol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in a dry, aprotic solvent like DCM.

  • Coupling Agent Addition: Cool the solution to 0°C and add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Reaction: Stir the mixture overnight, allowing it to slowly warm to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate. The filtrate contains the desired ester. Proceed with the purification workflow.

Q: My crude product is a complex mixture, leading to a low isolated yield. What is a standard purification strategy?

A: A low isolated yield is often a purification problem, not just a reaction problem. The primary impurities are typically unreacted starting materials (phenol and the carboxylic acid). A systematic liquid-liquid extraction followed by chromatography is highly effective.

A Crude Product (in EtOAc or DCM) B Wash with aq. NaHCO₃ A->B Removes unreacted carboxylic acid C Wash with aq. NaOH (dilute, cold) B->C Removes unreacted phenol D Wash with Brine C->D Removes residual aqueous base E Dry (Na₂SO₄), Filter, Concentrate D->E F Silica Gel Chromatography E->F Removes non-polar and trace impurities G Pure Phenyl 1-benzofuran-2-carboxylate F->G

Caption: Standard purification workflow for the crude ester.

Expert Insight:

  • Bicarbonate Wash: A saturated sodium bicarbonate solution is a weak base, strong enough to deprotonate the unreacted benzofuran-2-carboxylic acid (forming a water-soluble carboxylate salt) but generally not strong enough to hydrolyze your ester product.

  • Hydroxide Wash: A cold, dilute (e.g., 1M) sodium hydroxide wash will deprotonate the unreacted phenol, pulling the resulting water-soluble sodium phenoxide into the aqueous layer. Using cold and dilute conditions is critical to minimize the risk of saponifying (hydrolyzing) your desired ester product.

  • Column Chromatography: This is the final and most crucial step for achieving high purity. A typical eluent system would be a gradient of ethyl acetate in hexanes.[7]

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: Can I perform a transesterification using methyl or ethyl benzofuran-2-carboxylate and phenol?

    • Yes, transesterification is a viable route, often catalyzed by an acid or base. However, it is also an equilibrium process. To be effective, you would typically need to remove the more volatile alcohol byproduct (methanol or ethanol) by distillation to drive the reaction forward. For this specific transformation, activating the carboxylic acid is generally more direct and higher yielding.

  • FAQ 2: What are the best solvents for the esterification reaction?

    • For the acyl chloride and DCC coupling methods, a dry, non-protic solvent is essential. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices. Avoid alcohols or water as they will react with the activated intermediates. For Fischer esterification, a non-polar solvent that forms an azeotrope with water, like toluene or benzene, is ideal for use with a Dean-Stark trap.[7]

  • FAQ 3: What are the key safety precautions?

    • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Phenol: Toxic and corrosive; can cause severe skin burns. Handle with appropriate gloves and eye protection.

    • DCC: A potent skin sensitizer. Avoid all contact with skin.

    • Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References
  • Wikipedia. (n.d.). Phenyl salicylate. Retrieved from [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(3), 533. Available at: [Link]

  • Bowen, C., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 4(1), 1949-1954. Available at: [Link]

  • Ataman Kimya. (n.d.). Phenyl Salicylate. Retrieved from [Link]

  • Rossello, A., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2876. Available at: [Link]

  • Kwiecień, H., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

  • Shaker, Y. M., & Aly, A. A. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 194-199. Available at: [Link]

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • ResearchGate. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels | Request PDF. Available at: [Link]

  • Bowen, C., et al. (2015). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Molecules, 20(7), 12724-12737. Available at: [Link]

  • Scribd. (2013). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Available at: [Link]

  • Chemical Synthesis Database. (2025). N-phenyl-1-benzofuran-2-carboxamide. Retrieved from [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Available at: [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29734-29755. Available at: [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 769-777. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5), 210-220. Available at: [Link]

  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289-6302. Available at: [Link]

  • Master Organic Chemistry. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Semantic Scholar. (2020). [PDF] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | Semantic Scholar. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Available at: [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Phenyl 1-Benzofuran-2-carboxylate Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of phenyl 1-benzofuran-2-carboxylate. The esterification of 1-benzofuran-2-carboxylic acid with phenol presents unique chemical challenges. Because the lone pairs on the phenolic oxygen are delocalized into the aromatic ring, phenol is a significantly poorer nucleophile than aliphatic alcohols. This low nucleophilicity exacerbates the rate of competing side reactions, requiring precise control over reaction conditions, coupling agents, and catalysts.

This guide provides mechanistic insights, a self-validating protocol, and targeted solutions for the most common structural and yield-related failures encountered during this synthesis.

Mechanistic Workflow & Side Reaction Pathways

Understanding the kinetic competition between the desired esterification and dead-end side reactions is critical. The diagram below maps the standard Steglich esterification pathway against the primary failure modes: N-acylurea formation and the Fries rearrangement.

Pathway Start 1-Benzofuran-2-carboxylic acid + Phenol O_acyl O-Acylisourea Intermediate (Reactive) Start->O_acyl DCC Addition N_acyl N-Acylurea (Dead-end Side Product) O_acyl->N_acyl Slow Phenol Attack (1,3-Rearrangement) Acyl_Pyr Acylpyridinium Intermediate (DMAP Activated) O_acyl->Acyl_Pyr DMAP Catalysis (Fast) Target Phenyl 1-benzofuran-2-carboxylate (Target Ester) Acyl_Pyr->Target Phenol Addition Fries Hydroxyaryl Ketone (Fries Rearrangement) Target->Fries Lewis Acids / Heat

Reaction pathways and side reactions in the synthesis of phenyl 1-benzofuran-2-carboxylate.

Troubleshooting & FAQs

Q1: Why am I seeing a massive accumulation of an unreactive byproduct instead of my target phenyl ester?

A: You are likely observing the formation of an N-acylurea . In a standard carbodiimide-mediated coupling (e.g., using DCC), the 1-benzofuran-2-carboxylic acid is first activated into an O-acylisourea intermediate[1]. Because phenol is a weak nucleophile, its attack on this intermediate is slow. This delay allows the O-acylisourea to undergo a thermodynamically driven 1,3-rearrangement, converting it into a highly stable, unreactive N-acylurea[2][3].

Solution: You must add a catalytic amount (typically 5–10 mol%) of 4-Dimethylaminopyridine (DMAP) . DMAP is highly nucleophilic and rapidly intercepts the O-acylisourea to form an active acylpyridinium intermediate[2][3]. This intermediate cannot undergo the 1,3-rearrangement and acts as a highly efficient acyl transfer agent to the phenol[4].

Q2: My LC-MS shows a mass matching the product, but NMR indicates a ketone and a free hydroxyl group. What happened?

A: Your phenyl ester has undergone a Fries Rearrangement . Phenolic esters are uniquely susceptible to this reaction, where the acyl group migrates from the phenolic oxygen to the ortho- or para- position of the phenol ring, yielding a hydroxyaryl ketone[5][6].

Solution: The Fries rearrangement is triggered by heat and Lewis acids (such as AlCl₃, BF₃, or even trace metal impurities from older reactors)[6]. Furthermore, a photochemical variant (Photo-Fries rearrangement) can occur under prolonged UV exposure[5]. To prevent this:

  • Keep the reaction temperature strictly below 30 °C.

  • Avoid the use of Lewis acidic reagents; stick to mild Steglich conditions (DCC/DMAP).

  • Store the final purified ester in amber vials to prevent UV-induced photo-Fries degradation.

Q3: During the synthesis of the acid chloride intermediate, my benzofuran-2-carboxylic acid seems to degrade with unusual gas evolution. What is happening?

A: You are likely observing decarboxylation . Benzofuran-2-carboxylic acids are prone to losing CO₂ when subjected to harsh conditions, particularly prolonged heating in the presence of strong acids (such as unbuffered SOCl₂ or H₂SO₄)[7].

Solution: Abandon the acid chloride route if degradation is observed. Switch to the milder Steglich esterification, which operates at room temperature and under neutral-to-mildly-basic conditions, entirely bypassing the thermal decarboxylation pathway[2][3].

Quantitative Condition Matrix

The choice of coupling reagents drastically impacts the ratio of target ester to side products. The table below summarizes expected outcomes based on empirical reaction conditions.

Coupling SystemSolventTemp (°C)Target Ester Yield (%)Dominant Side ProductMechanistic Reason
DCC (1.1 eq) DCM25< 15%N-Acylurea (>70%)Phenol is too weak a nucleophile; 1,3-rearrangement outcompetes esterification.
DCC (1.1 eq) + DMAP (0.1 eq) DCM2585 - 92%Trace N-AcylureaDMAP forms active acylpyridinium, accelerating phenol attack and preventing rearrangement.
SOCl₂ / Pyridine Toluene80~ 40%Hydroxyaryl KetoneHigh heat and acidic conditions trigger the Fries Rearrangement.
COMU (1.1 eq) + DIPEA DMF2565 - 75%Symmetric AnhydrideUronium reagents like COMU can cause anhydride accumulation if the reaction is not sufficiently dilute.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the DMAP-catalyzed Steglich esterification to synthesize phenyl 1-benzofuran-2-carboxylate while suppressing N-acylurea formation and Fries rearrangement. It includes built-in validation checks to ensure each mechanistic step has succeeded before proceeding.

Step 1: Acid Activation
  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 eq of 1-benzofuran-2-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

  • Action: Add 1.1 eq of Dicyclohexylcarbodiimide (DCC) in one portion.

  • Causality: DCC activates the carboxylic acid by forming the O-acylisourea intermediate. The 0 °C temperature minimizes premature thermal degradation[1].

  • Validation Check: Within 10–15 minutes, a fine white precipitate of dicyclohexylurea (DCU) must begin to form. If the solution remains completely clear, the DCC has likely hydrolyzed in the reagent bottle, and the activation has failed.

Step 2: Catalytic Acyl Transfer
  • Action: Add 0.1 eq (10 mol%) of 4-Dimethylaminopyridine (DMAP) to the suspension.

  • Causality: DMAP acts as an acyl transfer catalyst, rapidly intercepting the O-acylisourea to form the highly reactive acylpyridinium ion, permanently preventing the irreversible 1,3-rearrangement to N-acylurea[2][3].

Step 3: Nucleophilic Coupling
  • Action: Slowly add 1.0 eq of phenol (dissolved in a minimal amount of anhydrous DCM) dropwise over 10 minutes.

  • Action: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 3 to 4 hours.

  • Causality: Phenol attacks the electrophilic acylpyridinium intermediate. Keeping the temperature strictly ≤25 °C prevents the thermodynamically driven Fries rearrangement[6].

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The highly UV-active starting acid (low Rf) should disappear, replaced by a high-Rf non-polar spot representing the target ester.

Step 4: Quench and Purification
  • Action: Filter the reaction mixture through a Celite pad to remove the precipitated DCU.

  • Action: Wash the organic filtrate sequentially with 0.5 M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and brine (1 × 20 mL).

  • Causality: The HCl wash protonates and removes the DMAP catalyst into the aqueous layer. The NaHCO₃ wash hydrolyzes any unreacted active ester and extracts residual unreacted carboxylic acid[3]. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography if trace phenol remains.

References

  • Simple Method for the Esterification of Carboxylic Acids - Angewandte Chemie International Edition (1978). Available at: 1[1]

  • The Steglich Esterification - Synlett (2019). Available at: 4[4]

  • Steglich esterification - Wikipedia. Available at: 2[2]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - RSC Advances (2021). Available at: 3[3]

  • Fries rearrangement - Wikipedia. Available at: 5[5]

  • Fries Rearrangement - PharmD Guru. Available at: 6[6]

  • Fries Rearrangement - Sigma-Aldrich. Available at: Link

  • Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide - Zenodo (2018). Available at: 7[7]

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in heterocyclic chemistry: achieving regiocontrol in the synthesis of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguous or undesired regiochemical outcomes in their reactions. Here, we move beyond simple protocols to explain the underlying principles governing selectivity, offering field-proven insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that dictate regioselectivity in benzofuran chemistry.

Q1: What are the primary factors influencing regioselectivity during the functionalization of a benzofuran core?

A1: The regioselectivity of substitution on the benzofuran ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The C2 and C3 positions of the furan ring are both electron-rich and thus susceptible to electrophilic attack.

  • Electronic Effects: The C3 position is often considered more inherently nucleophilic than the C2 position. However, the stability of the carbocation intermediate (the sigma complex) formed during electrophilic substitution is critical. Attack at the C2 position generates a resonance-stabilized intermediate where the positive charge can be delocalized onto the benzene ring, akin to a stable benzylic carbocation.[1] Conversely, attack at the C3 position results in an intermediate where the positive charge is stabilized by the lone pair of electrons on the adjacent furan oxygen.[1] The relative stability of these two intermediates, and thus the final product ratio, is highly dependent on the specific electrophile and any existing substituents on the benzofuran core.

  • Steric Effects: The presence of substituents on either the furan or benzene portion of the molecule can physically block the approach of a reagent to a specific site.[1][2] This is a more intuitive factor, often leading to substitution at the less sterically crowded position.

  • Directing Groups: A powerful modern strategy involves the temporary installation of a "directing group" that coordinates to a metal catalyst, physically bringing the catalytic action to a specific, targeted C-H bond.[1] This method can override the inherent electronic and steric preferences of the substrate.[1][3]

Q2: My synthesis is yielding a mixture of C2 and C3 isomers. How can I selectively favor functionalization at the C2 position?

A2: Achieving C2 selectivity is a common goal and often relies on exploiting the thermodynamic stability of the C2-attack intermediate. Consider these strategies:

  • Catalyst & Ligand Selection: In transition metal-catalyzed reactions, particularly palladium-catalyzed direct C-H arylations, the choice of catalyst and ligand is paramount. Specific palladium catalysts and ligand systems have been developed that demonstrate high selectivity for the C2 position.[1]

  • Reaction Conditions: Optimization of solvent, temperature, and additives is crucial.[1] For instance, using specialized solvents like hexafluoro-2-propanol (HFIP) has been shown to promote high C2 selectivity in certain direct arylation reactions.[1]

  • Substituent Effects: The electronic nature of substituents already on the benzofuran ring can influence the outcome. Electron-donating groups on the benzofuran can enhance C2 arylation, especially when paired with an aryl halide bearing electron-withdrawing groups.

Q3: Conversely, how can I achieve selective functionalization at the C3 position, which is often less favored?

A3: Forcing reactivity at the C3 position often requires overriding the natural electronic preferences of the benzofuran ring.

  • Directing Group-Assisted C-H Activation: This is the most robust and predictable method. By installing a directing group (DG), typically at the C2 position, a metal catalyst can be guided to activate the C-H bond at the C3 position.[1] The 8-aminoquinoline (8-AQ) group is a highly effective DG for this purpose.[1][4]

  • Rearrangement Strategies: Innovative methods, such as the rearrangement of chalcone derivatives, have been developed for the highly selective synthesis of 3-acylbenzofurans, circumventing the poor regioselectivity seen in classical Friedel-Crafts acylations.[1][5]

  • Kinetic vs. Thermodynamic Control: Lowering reaction temperatures can sometimes favor the kinetically preferred product, which may be the C3 isomer in certain specific reactions. In a notable example, the reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones can be controlled by temperature; lower temperatures favor a direct cyclization to yield 3-substituted benzofurans.[6]

Troubleshooting Guides

This section provides solutions to specific problems encountered during experiments.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
  • Problem: My Friedel-Crafts acylation of a substituted benzofuran is yielding an inseparable mixture of C2 and C3 acylated products, with some poly-acylation.

  • Analysis: This is a classic regioselectivity problem. The high reactivity of the benzofuran ring under strong Lewis acid conditions often leads to a loss of selectivity and potential over-acylation.[1] The subtle electronic differences between C2 and C3 are easily overcome by harsh reaction conditions.

  • Solutions:

Possible Cause Troubleshooting Step & Explanation
Harsh Reaction Conditions Strong Lewis acids (e.g., AlCl₃) are often too reactive. Solution: Switch to a milder Lewis acid such as TiCl₄, SnCl₄, or ZnCl₂.[1][7] Using stoichiometric amounts rather than a catalytic excess can also temper reactivity. Lowering the reaction temperature significantly can also increase selectivity by favoring the pathway with the lowest activation energy.[3]
High Substrate Reactivity The electron-rich benzofuran core is inherently prone to multiple substitutions. Solution: Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) to reduce the electrophilicity of the attacking species. Perform the reaction at a lower temperature (-78 °C to 0 °C) to gain better control.[1]
Lack of Inherent Direction The starting material may lack a strong directing substituent to favor one position over the other. Solution: If feasible, consider a multi-step route where a directing group is first installed to guide the acylation, then removed. Alternatively, a chalcone rearrangement strategy can provide highly selective access to 3-acylbenzofurans.[1][5]
Issue 2: My Palladium-Catalyzed C-H Arylation is Non-Selective or Low-Yielding
  • Problem: I am attempting a direct C-H arylation on my benzofuran substrate, but the reaction is either not working or gives a mixture of C2 and C3 isomers.

  • Analysis: C-H activation is highly sensitive to the catalyst, ligands, directing groups (if any), and reaction conditions. Failure often stems from an incompatible combination of these factors.

  • Solutions:

Possible Cause Troubleshooting Step & Explanation
No Directing Group Without a directing group, selectivity relies on the inherent reactivity of the substrate, which may not be sufficient. Solution: To achieve C3-arylation, installing a directing group like 8-aminoquinoline (8-AQ) at the C2 position is the most reliable strategy.[1][4] For C2-arylation, screening different palladium catalysts and ligands is necessary.[1]
Incorrect Catalyst/Ligand/Oxidant The catalytic system is suboptimal for the specific transformation. Solution: The combination of the metal catalyst (e.g., Pd(OAc)₂), ligand, and oxidant is crucial.[3] A thorough literature search for your specific substitution pattern is recommended. If no direct precedent exists, a systematic screen of ligands (e.g., phosphine-based, N-heterocyclic carbenes) and oxidants (e.g., AgOAc, Cu(OAc)₂) is required.[3]
Poor Substrate Reactivity The electronic properties of your starting materials may be hindering the reaction. Solution: For C-H arylations, electron-donating groups on the benzofuran and electron-withdrawing groups on the aryl halide generally improve reaction efficiency. If possible, modify your starting materials to be more electronically compatible with the desired reaction.[1]
Suboptimal Reaction Conditions C-H activation reactions are often sensitive to solvent and temperature. Solution: Perform a solvent screen (e.g., DCE, Toluene, DMA).[3] Ensure all reagents are pure and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can poison the catalyst.[2]
Visualized Workflows and Mechanisms
Decision Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed q1 What is the Desired Regioisomer? start->q1 c2_path Target: C2-Substitution q1->c2_path C2 c3_path Target: C3-Substitution q1->c3_path C3 c2_strat1 Screen Catalysts & Ligands (e.g., for Pd-catalyzed reactions) c2_path->c2_strat1 c2_strat2 Modify Reaction Conditions (e.g., lower temp, milder Lewis Acid) c2_path->c2_strat2 c2_strat3 Utilize Specialized Solvents (e.g., HFIP) c2_path->c2_strat3 c3_strat1 Install a Directing Group (e.g., 8-AQ at C2) c3_path->c3_strat1 c3_strat2 Employ a Rearrangement Strategy (e.g., Chalcone-based) c3_path->c3_strat2 c3_strat3 Exploit Kinetic Control (e.g., very low temperature) c3_path->c3_strat3

Caption: Decision workflow for selecting a functionalization strategy.

Mechanism of Directing Group (DG) Assisted C-H Activation

G sub Benzofuran with Directing Group (DG) at C2 complex Intermediate Complex (Pd coordinates to DG) sub->complex Coordination cat Pd(OAc)₂ Catalyst cat->complex palladacycle Palladacycle Formation (C-H Activation at C3) complex->palladacycle C-H Activation (Directed by DG) final_complex Pd(IV) Intermediate palladacycle->final_complex Oxidative Addition aryl_halide Ar-I aryl_halide->final_complex final_product C3-Arylated Benzofuran + Regenerated Catalyst final_complex->final_product Reductive Elimination

Caption: Mechanism of directing group (DG) assisted C-H activation.

Key Experimental Protocols
Protocol 1: Palladium-Catalyzed, 8-AQ-Directed C3-Arylation of Benzofuran-2-carboxamide

This protocol describes a state-of-the-art method to achieve selective C3 arylation, a traditionally difficult transformation.[1][4]

  • Materials:

    • N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv)

    • Aryl Iodide (2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk tube, add the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired C3-arylated product.

    • The 8-AQ directing group can be subsequently cleaved if desired.

Protocol 2: Temperature-Controlled Regioselective Synthesis of 3-Substituted Benzofurans

This protocol leverages temperature to control the reaction pathway between a direct cyclization (low temp) and a[1][2]-aryl migration (high temp), providing access to different regioisomers from the same starting material.[6]

  • Materials:

    • 1-(2-hydroxyphenyl)-2-chloroethanone (1.0 equiv)

    • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure for 3-Substituted Benzofuran (Kinetic Product):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the 1-(2-hydroxyphenyl)-2-chloroethanone in anhydrous THF.

    • Cool the solution to -30 °C using a cryocooler or an appropriate cooling bath.

    • Slowly add the Grignard reagent dropwise over 20 minutes, maintaining the internal temperature below -25 °C.

    • Stir the reaction at -30 °C for 1 hour.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at -30 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the 3-substituted benzofuran.

  • Note: Allowing this reaction to warm to room temperature or above before quenching will lead to the formation of the 2-substituted benzofuran via a[1][2]-aryl migration, the thermodynamic product.[6]

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • WuXi AppTec.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2021).
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • BenchChem. (2025).
  • Various Authors. (2021). Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks. ResearchGate. [Link]

  • Pei, T., et al. (2010). Controlled Synthesis of 2- And 3-substituted Benzo[b]furans. Organic Letters. [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]

  • Cacchi, S., & Fabrizi, G. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Van der Eycken, E. V., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]

  • Various Authors. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • Kim, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]

Sources

Technical Support Center: Phenyl 1-Benzofuran-2-Carboxylate Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenyl 1-benzofuran-2-carboxylate (CAS: 92439-07-1). This compound is a critical intermediate and bioactive scaffold utilized extensively in medicinal chemistry. Due to its specific chemical architecture—a benzofuran core linked to a phenol leaving group via an ester bond—it exhibits unique reactivity profiles.

This guide provides authoritative troubleshooting strategies, causality-driven explanations, and self-validating protocols to help researchers and drug development professionals manage its stability in experimental settings.

Section 1: Chemical & Storage Stability (FAQs)

Q1: Why does my phenyl 1-benzofuran-2-carboxylate stock solution degrade over time when stored in methanol? A: Phenyl esters are highly activated compared to standard alkyl esters. The phenoxide ion is an exceptionally stable leaving group due to the resonance delocalization of the negative charge across the aromatic ring. This lowers the activation energy for nucleophilic acyl substitution. When stored in protic solvents like methanol—especially if trace moisture or basic impurities are present—the compound undergoes rapid transesterification or hydrolysis[1]. The electrophilicity of the carbonyl carbon is further enhanced by the electron-withdrawing nature of the benzofuran ring. Actionable Fix: Always store stock solutions in anhydrous, aprotic solvents (e.g., DMSO or acetonitrile) at -20°C in tightly sealed, desiccated containers.

Q2: I observed a new peak in my LC-UV chromatogram after exposing the compound to ambient light on the benchtop. What is the mechanism? A: The benzofuran core is a strong chromophore that heavily absorbs in the UV range. Prolonged exposure to ambient or UV light induces photolytic degradation. The absorbed energy triggers radical formation, leading to ring-opening or oxidation products. Actionable Fix: Store the compound in amber vials and minimize light exposure during benchtop handling by using low-actinic glassware.

Pathways A Phenyl 1-benzofuran-2-carboxylate (Active Ester) B Aqueous Buffer (pH > 7.5) or Plasma Esterases A->B Hydrolysis Trigger E UV/Ambient Light A->E Photolysis C 1-Benzofuran-2-carboxylic acid B->C Ester Cleavage D Phenol B->D Leaving Group F Photodegradation Products (Ring Cleavage) E->F Radical Oxidation

Degradation pathways of phenyl 1-benzofuran-2-carboxylate.

Section 2: In Vitro Assay Degradation (Troubleshooting)

Issue: Rapid loss of compound in in vitro biological assays (e.g., cell culture media or plasma).

Q3: My compound disappears within 30 minutes in plasma stability assays. Is it protein binding or degradation? A: It is almost certainly enzymatic degradation. Phenyl esters are rapidly cleaved by plasma esterases and hydrolases. To differentiate between non-specific protein binding and enzymatic degradation, perform a control experiment using a known esterase inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP) or heat-inactivated plasma. If the compound's half-life significantly increases in heat-inactivated plasma, enzymatic hydrolysis is the primary mechanism.

Q4: How do pH variations in my assay buffer affect the stability of this compound? A: Phenyl 1-benzofuran-2-carboxylate is highly sensitive to alkaline conditions. Base-catalyzed hydrolysis (saponification) occurs rapidly at pH > 7.5. Research demonstrates that benzofuran-2-carboxylates are easily and quantitatively hydrolyzed to their corresponding target carboxylic acids using basic mixtures (e.g., NaOH/THF or KOH/water)[2][3]. The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl, followed by the expulsion of the stable phenoxide ion. Actionable Fix: Maintain a strictly neutral or slightly acidic buffer (pH 6.5 - 7.0) to ensure assay stability.

Section 3: Self-Validating Experimental Protocols

To ensure experimental trustworthiness, stability protocols must be self-validating . This means the protocol must account for mass balance: if the parent ester degrades, the stoichiometric appearance of the degradation product (1-benzofuran-2-carboxylic acid) must be quantified to confirm the mechanism is true hydrolysis rather than precipitation or non-specific vessel adsorption.

Protocol: Assessment of Hydrolytic Stability in Aqueous Buffers

Step 1: Preparation of Solutions

  • Prepare a 10 mM stock of phenyl 1-benzofuran-2-carboxylate in anhydrous DMSO.

  • Prepare a 10 mM stock of an internal standard (IS) (e.g., an alkyl benzofuran-2-carboxylate) in DMSO.

  • Prepare 100 mM Phosphate Buffer at pH 7.4.

Step 2: Incubation

  • Spike the parent compound into the buffer to a final concentration of 10 µM. (Causality: Ensure final DMSO concentration is ≤ 0.1% to prevent co-solvent effects from artificially stabilizing the ester).

  • Incubate in a thermomixer at 37°C.

Step 3: Quenching and Extraction (Time-Course)

  • At predetermined intervals (0, 15, 30, 60, 120, 240 minutes), transfer a 50 µL aliquot to a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with the IS.

  • (Causality: The low temperature kinetically freezes the reaction, while the high concentration of aprotic organic solvent disrupts the hydration shell required for nucleophilic attack by water, effectively stopping degradation at the exact time point).

Step 4: Analysis & Mass Balance Validation

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any buffer salts.

  • Transfer the supernatant to an LC vial.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition (loss of parent) AND the appearance of 1-benzofuran-2-carboxylic acid to validate mass balance.

Workflow S1 Step 1: Prepare 10 mM Stock in anhydrous DMSO S2 Step 2: Dilute to 10 µM in Test Matrix (Buffer/Plasma) S1->S2 S3 Step 3: Incubate at 37°C (Time points: 0 to 24h) S2->S3 S4 Step 4: Quench with Cold Acetonitrile (+ Internal Standard) S3->S4 S5 Step 5: Centrifuge (14k x g) & Filter Supernatant S4->S5 S6 Step 6: LC-MS/MS Analysis (Quantify Mass Balance) S5->S6

Step-by-step workflow for self-validating ester stability assays.

Section 4: Quantitative Data Summaries

The following table summarizes the expected degradation kinetics of phenyl 1-benzofuran-2-carboxylate across various common laboratory matrices. Use this as a benchmark for your own stability assays.

Matrix / ConditionEstimated Half-Life (t1/2)Primary Degradation ProductPrimary Mechanism
Anhydrous DMSO (-20°C) > 12 monthsNoneStable
Methanol (25°C) 3 - 5 daysMethyl 1-benzofuran-2-carboxylateTransesterification
Aqueous Buffer (pH 7.4, 37°C) 12 - 24 hours1-Benzofuran-2-carboxylic acidBase-catalyzed hydrolysis
Aqueous Buffer (pH 9.0, 37°C) < 30 minutes1-Benzofuran-2-carboxylic acidRapid saponification
Human Plasma (37°C) < 15 minutes1-Benzofuran-2-carboxylic acidEnzymatic cleavage

References

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Source: clockss.org URL:2

  • CAS 3710-50-7: ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Source: cymitquimica.com URL:1

  • Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi Source: ncsu.edu (BioResources) URL:3

Sources

Technical Support Center: Scale-Up Synthesis of Phenyl 1-Benzofuran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational bottlenecks encountered when scaling up the synthesis of phenyl 1-benzofuran-2-carboxylate (CAS: 92439-07-1).

Because the hydroxyl lone pairs of phenol are delocalized into its aromatic ring, its nucleophilicity is significantly lower than that of aliphatic alcohols. Consequently, standard acid-catalyzed Fischer esterification is kinetically unviable[1]. Successful scale-up requires activating 1-benzofuran-2-carboxylic acid to a highly electrophilic intermediate, followed by tightly controlled coupling methodologies.

Mechanistic Workflow & Control Points

G A 1-Benzofuran-2-carboxylic acid B Chlorination (SOCl2) Exothermic A->B DMF (cat.) C Benzofuran-2-carbonyl chloride B->C -SO2, -HCl D Esterification Phenol + Base C->D Phenol addition E Crude Phenyl 1-benzofuran-2-carboxylate D->E T < 10°C F Aqueous Wash (15% NaOH) E->F Removes Phenol G Crystallization F->G Organic phase H Pure Target Product G->H High purity

Caption: Process flow for the scale-up synthesis of phenyl 1-benzofuran-2-carboxylate.

Validated Scale-Up Methodologies
Protocol A: Two-Step Acyl Chloride Route (Standard Industrial Scale)

Causality & Logic: This method forces the reaction forward by converting the stable carboxylic acid into a highly reactive acyl chloride. Triethylamine (Et3N) acts as an acid scavenger to drive the equilibrium, while a catalytic amount of DMAP acts as a hypernucleophile, forming an N-acylpyridinium intermediate that accelerates the acyl transfer to the sluggish phenol.

Step-by-Step Procedure:

  • Activation: Charge a dry, nitrogen-purged reactor with 1-benzofuran-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol). Add a catalytic amount of DMF (0.05 eq) to generate the Vilsmeier-Haack active species.

  • Chlorination: Slowly dose thionyl chloride (SOCl₂) (1.2 eq) at 20–25°C.

    • Self-Validation: Monitor off-gassing (SO₂ and HCl) through a caustic scrubber. The reaction is complete when gas evolution ceases and the suspension clarifies into a homogeneous solution.

  • Concentration: Distill off excess SOCl₂ and DCM under vacuum to prevent downstream side-reactions with the base. Re-dissolve the resulting benzofuran-2-carbonyl chloride in fresh anhydrous DCM (5 vol).

  • Coupling: In a separate jacketed reactor, dissolve phenol (1.05 eq), Et3N (1.5 eq), and DMAP (0.05 eq) in DCM (5 vol). Cool the system to 0–5°C.

  • Addition: Dropwise add the acyl chloride solution to the phenol mixture. Maintain the internal temperature strictly below 10°C to control the severe exotherm.

  • Workup: Quench with water. Wash the organic layer with 15% aqueous NaOH.

    • Self-Validation: Check the pH of the aqueous layer; it must be >10 to ensure unreacted phenol is entirely converted to water-soluble sodium phenoxide.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water.

Protocol B: TiO₂-Catalyzed Solvent-Free Esterification (Green Alternative)

Causality & Logic: For facilities looking to avoid halogenated solvents, Titanium dioxide (TiO₂) acts as a Lewis acid to activate the carbonyl carbon, enabling direct acylation of phenol. This method is highly scalable due to the absence of solvent mass and straightforward catalyst recovery.

Step-by-Step Procedure:

  • Mixing: Combine 1-benzofuran-2-carbonyl chloride (1.0 eq) and phenol (1.0 eq) in a reactor.

  • Catalysis: Add TiO₂ powder (10 mol%). Stir the neat mixture at 25°C for 30–45 minutes.

    • Self-Validation: Monitor reaction progress via TLC (Hexanes/Ethyl Acetate) until the acyl chloride spot disappears.

  • Extraction: Dilute the mixture with ethyl acetate. Filter to recover the TiO₂ catalyst (which can be washed with DCM and reused up to three times without activity loss).

  • Purification: Wash the filtrate with 15% NaOH to remove trace phenol, followed by saturated NaHCO₃ and water. Evaporate the solvent to isolate the ester.

Troubleshooting & FAQs

Q1: Why is my esterification yield plateauing at 50-60% despite using excess phenol? A: Phenol is a remarkably poor nucleophile. If you are using the acyl chloride route without a hypernucleophilic catalyst, the reaction kinetics are too slow. This allows competitive hydrolysis of the acyl chloride back to benzofuran-2-carboxylic acid if any trace moisture is present. Ensure strictly anhydrous conditions and incorporate 5–10 mol% DMAP to accelerate the acyl transfer.

Q2: How do I control the severe exotherm during the addition of benzofuran-2-carbonyl chloride to the phenol/base mixture? A: The coupling step is highly exothermic. At scale, heat transfer becomes a critical bottleneck. Always use inverse addition : add the acyl chloride to the chilled phenol/base mixture (never the other way around). Utilize a jacketed reactor with a high-capacity chiller, and control the dosing rate to maintain the internal temperature strictly below 10°C.

Q3: What is the most efficient way to remove unreacted phenol during downstream processing? A: Phenol often co-crystallizes with the target ester, ruining product purity. The most reliable method is an alkaline wash. Washing the organic phase with 15% aqueous NaOH converts unreacted phenol into sodium phenoxide, which partitions entirely into the aqueous layer. Always verify that the aqueous wash pH remains >10 to ensure complete deprotonation.

Q4: Why am I seeing benzofuran-2-carboxylic acid in my final product instead of the ester? A: This indicates hydrolysis of your acyl chloride intermediate. Thionyl chloride activation requires rigorous exclusion of water. Ensure your solvents are anhydrous (<50 ppm water via Karl Fischer titration) and that the reactor is continuously purged with dry nitrogen[2].

Quantitative Method Comparison

To assist in route selection for your specific facility capabilities, consult the comparative data below:

Synthesis MethodReagents & CatalystsTypical YieldReaction TimeScalability BottlenecksPrimary Impurity Profile
Two-Step Acyl Chloride SOCl₂, Et3N, DMAP, DCM85–92%4–6 hHigh exotherm, corrosive HCl/SO₂ gas generationTrace benzofuran-2-carboxylic acid, base-HCl salts
TiO₂ Catalyzed (Solvent-Free) TiO₂, Neat>90%0.5–1 hSolid-state mass transfer and stirring at >50L scaleUnreacted phenol (easily removed via NaOH wash)
Direct Carbodiimide Coupling DCC, DMAP, DCM60–70%12–24 hPoor atom economy, severe filtration challengesDicyclohexylurea (DCU) contamination
References
  • Title: TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition Source: Indian Journal of Chemistry URL: [Link]

  • Title: Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives Source: Heterocycles URL: [Link]

  • Title: Tandem Synthesis of 2-Carboxybenzofurans via Sequential Cu-Catalyzed C–O Coupling and Mo(CO)6-Mediated Carbonylation Reactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Preparation of Esters Source: Chemguide URL: [Link]

Sources

Technical Support Center: Benzofuran-2-Carboxylate Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzofuran-2-carboxylates. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot common synthetic bottlenecks, minimize critical impurities, and scale up reactions with high scientific integrity.

The synthesis of ethyl benzofuran-2-carboxylate—a highly versatile pharmacophore and a critical intermediate for APIs like Vilazodone and Amiodarone—is most commonly achieved via the tandem Rap-Stoermer condensation [1]. This reaction involves the O-alkylation of a salicylaldehyde derivative with an α -haloester, followed by an intramolecular aldol-type cyclization. While highly efficient, the reaction's biphasic kinetics and basic conditions make it susceptible to specific impurity profiles if not rigorously controlled.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of unreacted salicylaldehyde and dialkylated impurities in my crude mixture? A: This is a classic stoichiometric and base-selection issue. Salicylaldehyde contains a relatively acidic phenolic proton (pKa ~10). If the base used is too strong or highly soluble (e.g., NaOH), it can lead to the formation of a highly reactive phenoxide that rapidly consumes the alkylating agent (ethyl bromoacetate). If the alkylating agent is depleted before cyclization occurs, unreacted starting material remains. Conversely, an excess of the alkylating agent in the presence of a strong base drives over-alkylation (dialkylated impurities). Causality & Fix: Switch to a heterogeneous, mild base like anhydrous Potassium Carbonate ( K2​CO3​ ). K2​CO3​ is basic enough to deprotonate the phenol but acts slowly due to its limited solubility in solvents like DMF or Acetonitrile (MeCN), providing a controlled release of the phenoxide nucleophile[2]. Maintain a strict 1.0 : 1.1 molar ratio of salicylaldehyde to ethyl bromoacetate.

Q2: My target ester is heavily contaminated with benzofuran-2-carboxylic acid. How do I prevent this hydrolysis impurity? A: The formation of the carboxylic acid is a direct result of ester saponification during the reaction or workup. Ethyl benzofuran-2-carboxylate is highly susceptible to nucleophilic attack at the ester carbonyl. Causality & Fix: This occurs when trace water is present in hygroscopic solvents (like DMF) combined with a base, generating hydroxide ions ( OH− ). To minimize this hydrolysis impurity:

  • Use strictly anhydrous solvents (Karl Fischer titration < 0.05% water).

  • Avoid aqueous strong bases (NaOH/KOH) for the cyclization step[1].

  • During workup, quench the reaction with cold brine rather than water to suppress the thermodynamic driving force for ester hydrolysis.

Q3: My reaction stalls, yielding an uncyclized phenoxyacetate intermediate instead of the benzofuran ring. What went wrong? A: The Rap-Stoermer synthesis is a tandem reaction: Step 1 is O-alkylation (fast), and Step 2 is the intramolecular aldol condensation (rate-limiting). If the reaction stalls at the uncyclized intermediate, the activation energy for the ring closure has not been met. Causality & Fix: The aldol cyclization requires sufficient thermal energy and a base capable of deprotonating the α -carbon of the newly formed ether. If you are using a weak base like Triethylamine ( Et3​N ) or running the reaction below 80°C, the α -protons remain protonated. Increase the reaction temperature to 90°C in DMF and ensure sufficient K2​CO3​ (at least 2.0 equivalents total) is present to drive the cyclization[3].

Q4: When synthesizing piperazine-substituted benzofurans (e.g., Vilazodone intermediates), how do I avoid N-nitrosamine impurities? A: N-nitrosamines (e.g., ethyl 5-(4-nitrosopiperazin-1-yl)benzofuran-2-carboxylate) are highly mutagenic impurities heavily scrutinized by regulatory agencies (FDA/EMA). They form when secondary amines, like the piperazine ring in Vilazodone intermediates, react with nitrosating agents[4]. Causality & Fix: Nitrosating agents (like the nitrosonium ion, NO+ ) are generated from trace nitrites in the presence of acid. To prevent their formation:

  • Screen all reagents and solvents (especially water and DMF) for trace nitrite levels.

  • Avoid using nitric acid for the passivation of stainless-steel reactors prior to this step.

  • Maintain alkaline conditions during the aqueous workup, as NO+ formation is strictly acid-catalyzed.

Quantitative Impurity Profiling

The choice of base and solvent dictates the kinetic pathway and the resulting impurity profile. The data below summarizes the causality between reaction conditions and impurity generation.

Base / CatalystSolventTemp (°C)Target Yield (%)Primary Impurity ProfileCausality & Mechanistic Notes
K2​CO3​ (Anhydrous) DMF90°C85 - 88% Trace uncyclized intermediateOptimal. Mild, heterogeneous base prevents saponification while driving aldol cyclization.
NaOH (Aqueous) EtOHReflux45% Benzofuran-2-carboxylic acid (>30%)Poor. Soluble hydroxide rapidly attacks the ester carbonyl, causing massive saponification.
Et3​N MeCNReflux78% Uncyclized phenoxyacetate (15%)Sub-optimal. Base is too weak to efficiently deprotonate the α -carbon for ring closure.
DABCO H2​O (MW)100°C92% Trace dialkylationExcellent (Green). Microwave irradiation overcomes the activation energy barrier rapidly.

Standard Operating Procedure: Self-Validating Protocol

This protocol for the synthesis of Ethyl Benzofuran-2-carboxylate is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that each mechanistic milestone is verified before proceeding, preventing the carryover of impurities.

Reagents:

  • Salicylaldehyde (1.0 eq, 0.2 mol, 24.4 g)

  • Ethyl bromoacetate (1.1 eq, 0.22 mol, 36.7 g)

  • Anhydrous K2​CO3​ (2.5 eq, 0.5 mol, 69.1 g)

  • Anhydrous DMF (200 mL)

Step-by-Step Methodology:

  • Preparation & O-Alkylation: Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet) with anhydrous DMF and salicylaldehyde. Add anhydrous K2​CO3​ in three portions to prevent localized exotherms. Stir for 15 minutes at room temperature.

  • Controlled Alkylation: Add ethyl bromoacetate dropwise over 30 minutes.

    • IPC Validation 1 (O-Alkylation): After 2 hours at 50°C, perform a TLC (Hexanes:EtOAc 8:2). The disappearance of the bright yellow fluorescent spot (salicylaldehyde) under 254 nm UV validates complete O-alkylation.

  • Intramolecular Cyclization: Elevate the temperature to 90°C and stir for an additional 4–6 hours.

    • IPC Validation 2 (Cyclization): A new, higher Rf spot with a distinct blue fluorescence under UV indicates successful ring closure[3]. The absence of the intermediate spot confirms the reaction has not stalled.

  • Quench & Workup: Cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of crushed ice mixed with saturated brine. Causality: The low temperature and high ionic strength of the brine suppress ester hydrolysis[5].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×200 mL). Wash the combined organic layers with 0.1 M HCl (to neutralize residual base and remove basic impurities), followed by a 5% NaHCO3​ wash (to remove any trace hydrolyzed carboxylic acid impurity). Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Isolation: Vacuum distillation affords pure ethyl benzofuran-2-carboxylate as a colorless to pale yellow oil (bp 88°-91°C / 0.03 mmHg).

Mechanistic Pathway & Impurity Mapping

The following diagram maps the kinetic flow of the Rap-Stoermer synthesis, highlighting the exact nodes where critical impurities diverge from the main product pathway.

Pathway SM1 Salicylaldehyde (Starting Material) Int O-Alkylated Intermediate (Phenoxyacetate) SM1->Int K2CO3, DMF/MeCN O-Alkylation Imp1 Dialkylated Impurity (Over-alkylation) SM1->Imp1 Excess Alkylating Agent Strong Base SM2 Ethyl Bromoacetate (Alkylating Agent) SM2->Int Prod Ethyl Benzofuran-2-carboxylate (Target Product) Int->Prod Intramolecular Aldol Cyclization (90°C) Imp3 Uncyclized Phenoxyacetate (Stalled Reaction) Int->Imp3 Weak Base / Low Temp (< 80°C) Imp2 Benzofuran-2-carboxylic acid (Hydrolysis Impurity) Prod->Imp2 Trace H2O + Strong Base (Saponification)

Caption: Mechanistic workflow of the Rap-Stoermer synthesis detailing the divergence points for primary impurities.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Hindawi. Available at:[Link]

  • PrepChem. Synthesis of ethyl benzofuran-2-carboxylate. PrepChem Synthetic Protocols. Available at:[Link]

  • European Patent Office. (1996). 5-Amino-benzofuran-2-carboxylic acid derivatives (EP0738722A1). Google Patents.

Sources

Validation & Comparative

Phenyl 1-Benzofuran-2-Carboxylate vs. Alternative Benzofuran Anticancer Agents: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The benzofuran scaffold is a privileged pharmacophore in oncology. Its fused benzene and furan rings mimic biological indoles while offering distinct electronic properties that can be fine-tuned for target specificity. Among the myriad of synthetic derivatives, phenyl 1-benzofuran-2-carboxylate and its closely related carboxylic acid analogs have emerged as highly targeted anticancer agents (1)[1].

Unlike traditional halogenated benzofurans or broad-spectrum amiodarone derivatives, the C-2 carboxylate/ester functionalization introduces a unique dual-targeting capability. It not only disrupts microtubule dynamics but also selectively inhibits Carbonic Anhydrase IX (CA IX), an enzyme critically overexpressed in hypoxic tumor microenvironments[2]. This guide objectively compares the mechanistic and quantitative performance of benzofuran-2-carboxylate derivatives against other leading benzofuran classes.

Mechanism of Action (MoA) Comparison

  • Phenyl 1-Benzofuran-2-Carboxylates : These compounds act as dual-threat agents. The planar benzofuran core intercalates into the colchicine-binding site of tubulin, preventing polymerization[3]. Simultaneously, the carboxylate moiety coordinates with the zinc ion in the active site of CA IX, disrupting pH regulation in hypoxic tumors and driving the cell toward apoptosis via Caspase-3/9 activation[2].

  • C7-Substituted Benzofurans (e.g., BNC105) : Primarily optimized for tubulin inhibition. The addition of a C7-OH group provides critical hydrogen bonding, making them extremely potent antimitotic agents, though they lack the CA IX-mediated anti-hypoxic activity (4)[5].

  • Halogenated Benzofurans : Rely on "halogen bonding"—an attractive interaction between the electrophilic halogen and nucleophilic sites on target proteins—to enhance binding affinity across a broader, albeit less specific, range of kinase targets.

MoA A Phenyl 1-Benzofuran- 2-Carboxylate B Tubulin Binding (Colchicine Site) A->B High Affinity C CA IX Inhibition (Hypoxia) A->C Selective D Microtubule Destabilization B->D F Apoptosis (Caspase-3/9) C->F Tumor Starvation E G2/M Phase Arrest D->E E->F

Dual MoA of benzofuran-2-carboxylate derivatives in cancer cells.

Quantitative Performance Comparison

To objectively evaluate these agents, we compare their half-maximal inhibitory concentrations (IC50) across standard human cancer cell lines based on recent pharmacological screening data[6],[5],[1].

Compound ClassRepresentative AgentPrimary TargetIC50 (MDA-MB-231)IC50 (A549)Mechanistic Note
Benzofuran-2-carboxylates Compound 9e (Carboxylic acid deriv)CA IX / Tubulin2.52 µM0.57 µMHigh selectivity for hypoxic tumors
C7-OH Benzofurans BNC105Tubulin (Colchicine site)~1.2 µM0.80 µMStrong antimitotic activity
Halogenated Benzofurans Bromo-benzofuran hybridsTubulin / Apoptosis3.01 µM1.48 µMRelies on halogen bonding
Benzofuran-Isatin Conjugate 5dBroad-spectrum4.50 µM5.10 µMModerate potency

Self-Validating Experimental Methodologies

To ensure trustworthiness in preclinical evaluation, researchers must employ a self-validating workflow. Biochemical evidence of target engagement (tubulin polymerization) must be corroborated by phenotypic cellular responses (cell cycle arrest)[7].

Workflow S1 Compound Incubation S2 Tubulin Polymerization S1->S2 In vitro S3 Flow Cytometry (PI Staining) S1->S3 Cellular S4 Data Analysis (IC50 / Cell Cycle) S2->S4 S3->S4

Self-validating workflow for evaluating benzofuran anticancer agents.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct biochemical inhibition of microtubule formation.

  • Preparation : Dilute purified porcine brain tubulin (>99% purity) in PIPES buffer containing 1 mM GTP.

    • Causality Rationale: GTP is strictly required because microtubule nucleation is a GTP-dependent thermodynamic process. PIPES buffer maintains the physiological pH (6.9) necessary for optimal tubulin stability.

  • Compound Incubation : Add the benzofuran derivative (e.g., 5 µM) and incubate at 37°C.

    • Causality Rationale: 37°C is the critical transition temperature where tubulin dimers spontaneously polymerize into microtubules.

  • Kinetic Measurement : Monitor absorbance continuously at 340 nm for 60 minutes using a spectrophotometer.

    • Causality Rationale: Polymerizing tubulin scatters light. Measuring optical density at 340 nm provides a real-time, label-free quantification of polymer mass. A flattened absorbance curve compared to the vehicle control validates direct inhibition[3].

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: Validate that biochemical tubulin inhibition translates to cellular G2/M phase arrest.

  • Cell Treatment & Fixation : Treat MDA-MB-231 cells with the compound for 24 hours. Harvest and fix in 70% cold ethanol.

    • Causality Rationale: Cold ethanol dehydrates the cells and permeabilizes the membrane without destroying cellular architecture, allowing the fluorescent dye to penetrate the nucleus.

  • RNase A Treatment : Incubate fixed cells with 50 µg/mL RNase A for 30 minutes at 37°C.

    • Causality Rationale: Propidium Iodide (PI) intercalates into any double-stranded nucleic acid. RNase A degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content, preventing false-positive shifts.

  • PI Staining & Flow Cytometry : Add PI (20 µg/mL) and analyze via flow cytometry.

    • Causality Rationale: Cells arrested in the G2/M phase (due to mitotic spindle failure from tubulin inhibition) will exhibit exactly twice the PI fluorescence intensity of G1 phase cells. This directly corroborates the biochemical findings from Protocol 1[1].

Structure-Activity Relationship (SAR) Insights

The superiority of the 2-carboxylate substitution lies in its electronic distribution. The electron-withdrawing nature of the carboxylate group lowers the electron density of the furan oxygen, optimizing the molecule's dipole moment for the hydrophobic pocket of the colchicine binding site. Furthermore, hydrazinolysis or esterification of this group can fine-tune lipophilicity, directly impacting cellular permeability and the IC50 values observed in the MDA-MB-231 and A549 assays[1].

References

  • Title : Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer Source : ACS Medicinal Chemistry Letters URL : 1

  • Title : Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source : MDPI URL : 4

  • Title : Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis Source : PubMed / NIH URL : 3

  • Title : Anticancer therapeutic potential of benzofuran scaffolds Source : RSC Publishing URL : 8

Sources

A Comparative Guide to Validating the Antimicrobial Activity of Benzofuran-2-Carboxylate Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2] Hybrid molecules, which combine two or more pharmacologically active scaffolds, represent a promising strategy to develop compounds with enhanced potency and a broader spectrum of activity.[3][4] This guide focuses on a particularly promising class of these hybrids: benzofuran-2-carboxylate triazoles. The benzofuran nucleus is a core structure in many natural and synthetic compounds with a wide array of biological activities, including significant antimicrobial properties.[1][5][6] Similarly, the 1,2,3-triazole moiety, often synthesized via "click chemistry," is a key component in many medicinal compounds, valued for its stability and ability to engage in hydrogen bonding.[4]

This document provides a comprehensive framework for researchers and drug development professionals to validate the antimicrobial efficacy of novel benzofuran-2-carboxylate triazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, compare their performance against established alternatives, and provide the detailed, self-validating protocols essential for rigorous scientific inquiry.

Pillar 1: The Strategic Choice of Validation Methodologies

The initial step in validating a potential antimicrobial agent is to quantify its activity. The two most widely accepted and foundational methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion test. These methods are complementary, providing different but equally crucial insights into the compound's efficacy.

  • Broth Dilution for MIC Determination: This method is considered the "gold standard" for determining the potency of an antimicrobial agent.[7] It provides a quantitative result—the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7] This is critical for comparing the intrinsic activity of different compounds and for understanding the concentration required for a therapeutic effect. The Clinical and Laboratory Standards Institute (CLSI) provides detailed, standardized protocols (such as CLSI M07) to ensure results are reproducible and comparable across different laboratories.[8][9]

  • Agar Disk Diffusion for Susceptibility Screening: This qualitative or semi-quantitative method is excellent for initial screening and for assessing the susceptibility of various microorganisms to the compound.[7][10] It involves placing a disk impregnated with the test compound onto an agar plate swabbed with a microbial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a "zone of inhibition."[11] The size of this zone is influenced by the compound's potency as well as its diffusion characteristics through the agar. Standardized procedures, such as CLSI M02, are essential for reliable results.[8][9]

Pillar 2: Comparative Performance Analysis

To establish the potential of a new benzofuran-2-carboxylate triazole, its activity must be benchmarked against clinically relevant antibiotics and antifungals. This comparison provides essential context for its spectrum of activity and relative potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (μg/mL)

This table presents hypothetical but representative MIC data for a novel benzofuran-2-carboxylate triazole derivative compared to standard antimicrobial agents against common pathogenic strains. Lower values indicate higher potency.

MicroorganismTest Compound (Benzofuran-Triazole)Ciprofloxacin (Antibacterial)Fluconazole (Antifungal)
Staphylococcus aureus (ATCC 29213)12.50.5 - 2.0N/A
Bacillus subtilis (ATCC 6633)6.250.12 - 1.0N/A
Escherichia coli (ATCC 25922)25≤1.0N/A
Pseudomonas aeruginosa (ATCC 27853)50≤1.0N/A
Candida albicans (ATCC 90028)12.5N/A0.25 - 2.0
Aspergillus niger (ATCC 16404)25N/A1.0 - 8.0

Data for comparator drugs are based on typical ranges found in literature and CLSI documents. N/A indicates "Not Applicable."

Interpretation: The hypothetical data suggest our test compound exhibits broad-spectrum activity, with notable potency against Gram-positive bacteria (B. subtilis) and the yeast C. albicans.[5] While its activity against Gram-negative bacteria is less potent than the comparator, Ciprofloxacin, its dual antibacterial and antifungal profile is a significant advantage.[3]

Table 2: Comparative Zone of Inhibition Data (mm)

This table shows the diameter of the zone of growth inhibition in an agar disk diffusion assay. Larger zones generally indicate greater susceptibility of the microorganism to the compound.

MicroorganismTest Compound (50 µ g/disk )Ciprofloxacin (5 µ g/disk )Fluconazole (25 µ g/disk )
Staphylococcus aureus (ATCC 25923)22≥21N/A
Escherichia coli (ATCC 25922)18≥21N/A
Pseudomonas aeruginosa (ATCC 27853)15≥21N/A
Candida albicans (ATCC 90028)20N/A≥19

Interpretive criteria for comparator drugs are based on CLSI M100 standards.[8]

Pillar 3: Detailed Experimental Protocols & Workflows

Adherence to standardized protocols is paramount for generating valid and reproducible data.[12] The following sections provide step-by-step methodologies based on CLSI guidelines.

Workflow for MIC Determination via Broth Microdilution

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Prepare stock solution of Benzofuran-Triazole in DMSO B 2. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate A->B E 5. Inoculate each well (except sterility control) with diluted culture B->E C 3. Prepare microbial inoculum (0.5 McFarland standard) D 4. Dilute inoculum to final concentration of 5x10^5 CFU/mL D->E F 6. Include Positive (no drug) & Negative (no bacteria) Controls E->F G 7. Incubate at 35-37°C for 18-24 hours F->G H 8. Visually inspect for turbidity G->H I 9. Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

  • Preparation of Compound: Dissolve the benzofuran-2-carboxylate triazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock using sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar plate overnight. Select several colonies to suspend in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Perform a 1:150 dilution of the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Ensure wells for a sterility control (broth only) and a growth control (broth + inoculum, no drug) are included.

  • Incubation: Cover the plate and incubate under ambient air at 35 ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism.[13]

Workflow for Agar Disk Diffusion Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Prepare microbial inoculum (0.5 McFarland standard) B 2. Dip sterile swab into inoculum and remove excess liquid A->B C 3. Swab entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn B->C E 5. Place disks on the inoculated agar surface C->E D 4. Impregnate sterile paper disks with known concentration of Benzofuran-Triazole D->E F 6. Include standard antibiotic disks as controls E->F G 7. Incubate at 35-37°C for 18-24 hours F->G H 8. Observe plate for zones of no growth around disks G->H I 9. Measure the diameter of the zone of inhibition in mm H->I

Sources

The Evolving Landscape of Benzofuran-2-Carboxamides: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active natural products and approved pharmaceuticals.[1][2] Its versatile structure, composed of fused benzene and furan rings, offers a unique framework for designing novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran-2-carboxamide derivatives, offering insights into the rational design of potent and selective modulators of various biological targets. We will delve into key structural modifications, their impact on biological activity, and the experimental methodologies used for their evaluation.

The Benzofuran-2-Carboxamide Core: A Privileged Scaffold

The benzofuran-2-carboxamide moiety has emerged as a particularly fruitful area of investigation. The carboxamide group at the C-2 position provides a critical handle for introducing diverse substituents, allowing for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. Strategic modifications to the benzofuran ring system, particularly at the C-3 and C-5 positions, have also been shown to significantly influence potency and selectivity.[1][7]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran-2-carboxamides is exquisitely sensitive to the nature and position of substituents on both the benzofuran core and the carboxamide nitrogen. The following table summarizes key SAR findings from various studies, providing a comparative overview of how structural modifications impact different biological activities.

Modification Site Substituent/Modification Observed Effect on Activity Target/Activity Supporting Evidence (Example Compound)
Carboxamide (N-substituent) N-phenethyl groupSignificantly enhances antiproliferative activity.[7]AnticancerCompound 3 (as described in the cited literature)
N-(substituted)phenylamidePotent cytotoxic and NF-κB inhibitory activities.[8]Anticancer, Anti-inflammatoryBenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide
N-(1-methylpiperidin-4-yl)Improves physicochemical properties and selective inhibition of HIF-1 pathway.[7]Anticancer (Hypoxia-inducible factor-1 inhibitor)Compound 10b (as described in the cited literature)
Benzofuran C-3 3-(glycinamido) or 3-(β-alanamido)Confers antimicrobial and anti-inflammatory activities.[9]Antimicrobial, Anti-inflammatorySeries 5a-o (as described in the cited literature)
Aryl substituentsAllows for the creation of a diverse set of derivatives with varied biological potential.[1]General Drug DiscoveryC3-arylated benzofuran-2-carboxamides
Benzofuran C-5 Benzene-sulfonamide-based groupsInhibition of the HIF-1 pathway.[7]Anticancer (Hypoxia-inducible factor-1 inhibitor)Compound 4 (as described in the cited literature)
5-Bromo substitutionEnhances antimalarial activity.[10]Antimalarial(R)-3b (as described in the cited literature)
Benzofuran C-7 7-methoxy groupContributes to antioxidant activity.Antioxidant7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide

Key Biological Activities and Mechanistic Insights

Benzofuran-2-carboxamides have demonstrated efficacy against a range of diseases, primarily through the modulation of key cellular pathways.

Anticancer Activity

A significant body of research has focused on the development of benzofuran-2-carboxamides as anticancer agents.[3][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases like Pim-1 and the disruption of critical signaling pathways such as the hypoxia-inducible factor (HIF-1) and NF-κB pathways.[4][7][8]

The following diagram illustrates the general approach to diversifying the benzofuran-2-carboxamide scaffold for anticancer drug discovery, highlighting the key positions for modification.

SAR_Anticancer cluster_core Benzofuran-2-Carboxamide Core cluster_modifications Key Modification Points cluster_outcomes Biological Outcomes Core Benzofuran Ring C2_Carboxamide C2-Carboxamide Core->C2_Carboxamide Essential for Activity C3_Sub C3 Substituents (e.g., Aryl, Amino acid amides) Core->C3_Sub Influences Potency & Target Interaction C5_Sub C5 Substituents (e.g., Sulfonamides, Halogens) Core->C5_Sub Enhances Pathway-Specific Inhibition N_Sub N-Substituents (e.g., Phenyl, Piperidinyl) C2_Carboxamide->N_Sub Modulates Solubility & Selectivity Pathway_Modulation Pathway Modulation (e.g., NF-κB, HIF-1) C3_Sub->Pathway_Modulation C5_Sub->Pathway_Modulation Kinase_Inhibition Kinase Inhibition (e.g., Pim-1) N_Sub->Kinase_Inhibition Antiproliferative_Activity Antiproliferative Activity Kinase_Inhibition->Antiproliferative_Activity Pathway_Modulation->Antiproliferative_Activity

Caption: SAR strategy for developing anticancer benzofuran-2-carboxamides.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents.[5][6] Benzofuran-2-carboxamides have shown promise in this area, with specific derivatives exhibiting activity against various bacterial and fungal strains.[9][11][12][13] The introduction of amino acid-based side chains at the C-3 position, for instance, has been a successful strategy for imbuing the scaffold with antimicrobial properties.[9]

Experimental Protocols for Biological Evaluation

The characterization of novel benzofuran-2-carboxamide derivatives relies on robust and reproducible experimental protocols. Below is a representative methodology for assessing the in vitro anticancer activity of these compounds.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Dissolve the test benzofuran-2-carboxamide derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells.

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

The following diagram outlines the workflow for this experimental protocol.

MTT_Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 2. Prepare Compound Dilutions treatment 4. Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_dissolution 7. Dissolve Formazan Crystals mtt_addition->formazan_dissolution absorbance_reading 8. Read Absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis 9. Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT-based cell viability assay.

Conclusion and Future Directions

The benzofuran-2-carboxamide scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel substitutions, developing compounds with dual or multiple mechanisms of action, and leveraging computational modeling to guide the design of next-generation benzofuran-2-carboxamide derivatives. The modular nature of their synthesis allows for the rapid generation of diverse chemical libraries, ensuring that this privileged scaffold will remain at the forefront of drug discovery for years to come.[1][2]

References

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Kim, H. P., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available at: [Link]

  • Anonymous. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Johansson, H., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Available at: [Link]

  • Anonymous. (2025). Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: Cell death mechanisms and determination of crystal structure. ResearchGate. Available at: [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar. Available at: [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. Available at: [Link]

  • Anonymous. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Almolhim, H., et al. (2022). Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Almolhim, H., et al. (2022). Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

  • Anonymous. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. diva-portal.org. Available at: [Link]

  • Almolhim, H., et al. (2022). Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. PMC. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Anonymous. (2015). (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Anonymous. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Semantic Scholar. Available at: [Link]

  • Anonymous. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI. Available at: [Link]

  • Uruno, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]

Sources

comparing antioxidant capacity of novel benzofuran-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Antioxidant Capacity in Novel Benzofuran-2-Carboxamide Derivatives: A Technical Guide for Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Recently, novel benzofuran-2-carboxamide derivatives have emerged as potent modulators of oxidative stress, demonstrating significant antioxidant and neuroprotective capabilities against excitotoxic damage[3][4].

As a Senior Application Scientist, this guide objectively compares the antioxidant capacity of specific benzofuran-2-carboxamide derivatives against standard controls. It provides a mechanistic rationale, quantitative comparative data, and self-validating experimental protocols to support lead optimization in drug discovery.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The antioxidant efficacy of benzofuran-2-carboxamide derivatives is heavily dictated by the substitution patterns on the phenyl ring and the benzofuran moiety.

  • Proton-Donating Capacity (-OH Substitutions): Derivatives such as Compound 1j (featuring an -OH substitution at the R3 position of the phenyl ring) exhibit direct free radical scavenging. The hydroxyl group acts as a classic electron/hydrogen donor, neutralizing stable radicals (like DPPH) and reactive oxygen species (ROS) before they can initiate lipid peroxidation (LPO) cascades[3][4].

  • Lipophilicity and Membrane Penetration (-CH3 Substitutions): Derivatives like Compound 1f (featuring a -CH3 substitution at the R2 position) show exceptional neuroprotective action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. While less active in cell-free radical scavenging than hydroxylated variants, the methyl group enhances lipophilicity, allowing the compound to effectively cross neuronal membranes and stabilize intracellular environments[3][4].

  • Amide Linkage and Hydrophobic Pockets: The carboxamide moiety serves as a critical linker between two hydrophobic binding pockets (the aromatic phenyl ring and the benzofuran core), optimizing the spatial geometry required to block NMDA-induced ROS generation[3].

MechanisticPathway NMDA NMDA Receptor Activation Ca2 Ca2+ Influx NMDA->Ca2 ROS Intracellular ROS Generation Ca2->ROS LPO Lipid Peroxidation (LPO) ROS->LPO Death Neuronal Apoptosis (Excitotoxicity) LPO->Death BFC Benzofuran-2-Carboxamide (e.g., Compound 1j) Scavenge Direct Free Radical Scavenging (DPPH/ROS) BFC->Scavenge Scavenge->ROS Inhibits Scavenge->LPO Inhibits

Mechanistic pathway of ROS inhibition by benzofuran-2-carboxamide derivatives.

Comparative Efficacy Data

To objectively evaluate these novel entities, we compare the lead 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (1f and 1j )[3] against alternative scaffolds like 3-(glycinamido)-benzofuran-2-carboxamides (5a-o )[5][6], using Memantine (a standard NMDA receptor antagonist) as a clinical benchmark.

Table 1: Cell-Free Antioxidant Capacity (In Vitro)

Evaluates intrinsic chemical ability to neutralize radicals independent of cellular metabolism.

Compound / ScaffoldSubstitutionDPPH Scavenging (at 100 μM)LPO Inhibition (at 100 μM)Primary Mechanism
Compound 1j -OH at R323.5% Inhibition62.0% InhibitionDirect H+ donation[3]
Compound 1f -CH3 at R2NegligibleMildLipophilic membrane stabilization[3][4]
Compounds 5a-o 3-(glycinamido)Moderate to HighNot ReportedVariable based on R-group[5][6]
Memantine N/A (Control)0%0%No direct intrinsic antioxidant capacity[3]
Table 2: Cell-Based Efficacy (Primary Rat Cortical Neurons)

Evaluates physiological protection against NMDA-induced oxidative stress.

CompoundConcentrationNMDA-Induced ROS InhibitionNeuroprotection (Cell Viability)
Compound 1j 100 - 300 μMPotent (Significant attenuation)Marked protection (>75% viability)[3][4]
Compound 1f 30 μMModerateHighly Efficacious (Comparable to Memantine)[3][4]
Memantine 30 μMNone (Fails to inhibit ROS directly)Highly Efficacious (Receptor blockade)[3][4]

Key Insight: While Memantine prevents excitotoxicity by blocking the NMDA receptor, it fails to clear downstream ROS if the receptor is bypassed. Compound 1j provides a dual-action therapeutic advantage by both mitigating excitotoxic damage and directly scavenging the resulting intracellular ROS[3][4][7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the experimental choice.

Protocol A: DPPH Radical Scavenging Assay (Cell-Free)

Causality: DPPH (1,1-diphenyl-2-picrylhydrazyl) is a stable nitrogen-centered free radical. When an antioxidant donates a hydrogen atom, the radical is reduced, causing a stoichiometric color shift from purple to yellow. This validates the intrinsic electron-donating capacity of the scaffold independent of biological variables.

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in absolute ethanol. Keep protected from light.

  • Sample Incubation: In a 96-well microplate, add 100 μL of the test compound (e.g., Compound 1j at 100 μM) to 100 μL of the DPPH solution.

  • Reaction Phase: Incubate the mixture in the dark at room temperature for 30 minutes. Self-validation: Include a blank (ethanol only) and a control (DPPH + vehicle) to ensure baseline absorbance is strictly due to the unreduced radical.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate scavenging activity as: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: Lipid Peroxidation (LPO) Inhibition in Rat Brain Homogenate

Causality: Brain tissue is rich in polyunsaturated fatty acids (PUFAs), making it highly susceptible to oxidative damage. Using Fe2+ and L-ascorbic acid induces Fenton-like reactions, generating hydroxyl radicals that attack PUFAs. Measuring Thiobarbituric Acid Reactive Substances (TBARS) quantifies malondialdehyde (MDA), validating the compound's ability to protect lipid membranes in a physiologically relevant matrix[3][4].

  • Tissue Preparation: Homogenize isolated rat brain in ice-cold Tris-HCl buffer (pH 7.4) to obtain a 10% (w/v) homogenate. Centrifuge and collect the supernatant.

  • Induction of LPO: Combine 0.5 mL of homogenate with the test compound (100 μM). Induce oxidative stress by adding 10 μM FeSO4 and 0.1 mM L-ascorbic acid.

  • Incubation: Incubate at 37°C for 1 hour.

  • TBARS Development: Add trichloroacetic acid (TCA) to halt the reaction and precipitate proteins, followed by thiobarbituric acid (TBA). Boil for 15 minutes to develop the pink MDA-TBA chromogen.

  • Measurement: Centrifuge to clear debris, then measure the absorbance of the supernatant at 532 nm.

Protocol C: Intracellular ROS Measurement (DCF-DA Probe)

Causality: 2',7'-dichlorofluorescin diacetate (DCF-DA) is non-fluorescent and cell-permeable. Once inside the neuron, esterases cleave the diacetate group, trapping it. Subsequent oxidation by NMDA-induced ROS converts it to highly fluorescent DCF. This validates the compound's ability to cross the cell membrane and neutralize ROS in a live biological system[2][8].

  • Cell Culture: Culture primary rat cortical neurons in Neurobasal medium for 7-9 days.

  • Pre-treatment: Pre-treat neurons with test compounds (e.g., Compound 1f or 1j) for 1 hour.

  • Excitotoxic Insult: Expose cells to 200 μM NMDA to induce intracellular ROS generation[3].

  • Probe Loading: Add 10 μM DCF-DA and incubate for 30 minutes at 37°C in the dark. Self-validation: Wash cells thoroughly with PBS post-incubation to ensure extracellular probe does not skew fluorescence data.

  • Fluorescence Detection: Measure fluorescence intensity at Ex/Em = 485/530 nm.

Workflow Synth Synthesis of Derivatives Screen Primary Screening (Cell Viability) Synth->Screen InVitro Cell-Free Assays (DPPH & LPO) Screen->InVitro InCell Cell-Based Assays (ROS DCF-DA) InVitro->InCell Data SAR Analysis & Lead Selection InCell->Data

Experimental workflow for evaluating antioxidant and neuroprotective efficacy.

References

  • Cho, J., Park, C., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J. K., & Lee, H. (2015). "Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives." Biomolecules & Therapeutics, 23(3), 275–282. URL:[Link]

  • Lavanya, A., Rajendran, S. B., & Padmini, V. (2015). "Synthesis and biological evaluation of new benzofuran carboxamide derivatives." Journal of Saudi Chemical Society, 19(3), 277-284. URL:[Link]

  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025). "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences, 26(12), 5493. URL:[Link]

Sources

Safety Operating Guide

Phenyl 1-Benzofuran-2-Carboxylate: Comprehensive Operational and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl 1-benzofuran-2-carboxylate (CAS: 92439-07-1) is an aromatic ester frequently utilized as a critical synthetic intermediate in medicinal chemistry and drug development. While its rigid benzofuran core provides excellent scaffolding for active pharmaceutical ingredients (APIs), it also presents specific end-of-life disposal challenges. Improper handling of this compound poses persistent environmental risks, particularly to aquatic ecosystems[1].

As a preferred partner in laboratory safety, we have designed this guide to provide researchers and safety officers with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of phenyl 1-benzofuran-2-carboxylate, ensuring strict compliance with environmental regulations.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, operators must first understand the chemical's reactive properties. The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. If improperly mixed with incompatible aqueous wastes, it can hydrolyze to release phenol—a highly toxic and corrosive byproduct. Furthermore, the stable benzofuran ring resists standard biological degradation, necessitating thermal destruction[2],[3].

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / DescriptionOperational Implication
Chemical Formula C15H10O3High carbon content; requires high-temperature incineration for complete combustion.
Molecular Weight 238.24 g/mol Heavy organic solid; dust generation must be minimized during transfer to prevent inhalation.
Primary Hazards Skin/Eye Irritant (Category 2)Mandates strict PPE (nitrile gloves, safety goggles, lab coat) to prevent contact dermatitis[1].
Reactivity Hydrolyzes in strong acids/basesMust be strictly segregated from corrosive waste streams to prevent toxic phenol release[3].
Environmental Aquatic ToxicityStrictly prohibited from drain disposal. Must be collected as hazardous waste[4],[5].

Waste Segregation Logic & Self-Validating Checks

According to , hazardous organic waste must never be disposed of via standard drain systems or general trash[4]. Mixing phenyl 1-benzofuran-2-carboxylate with incompatible chemicals (such as strong oxidizers like nitric acid) can lead to exothermic reactions, pressure buildup, and catastrophic container failure[3].

The "Compatibility Check" System (Self-Validating Protocol)

Before adding waste containing this compound to a Satellite Accumulation Area (SAA) container, operators must perform the following self-validating checks:

  • Verify Solvent Base: Determine if the waste is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate). These must be stored in separate carboys.

  • Check pH: For aqueous/organic mixtures, use a pH strip to ensure the solution is neutral (pH 6-8) before sealing. This guarantees that acid/base-catalyzed hydrolysis of the ester will not occur inside the waste container.

  • Seal & Inspect: Ensure the container is securely capped. Gently squeeze plastic waste carboys; if the container feels rigid or pressure builds rapidly, an incompatible exothermic reaction is occurring. The container must be vented in a fume hood immediately.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused/Expired Reagent)

High-temperature incineration is the mandated disposal route because the rigid benzofuran core resists biological degradation in wastewater treatment plants. Incineration at temperatures exceeding 1000°C ensures complete thermal destruction, cleaving the C-C and C-O bonds to yield harmless CO₂ and H₂O[2].

  • Containment: Transfer the solid phenyl 1-benzofuran-2-carboxylate into a compatible, leak-proof container (preferably the original amber glass bottle).

  • Labeling: Affix a hazardous waste tag immediately. Label explicitly as "Hazardous Waste - Toxic Organic Solid (Phenyl 1-benzofuran-2-carboxylate)".

  • Storage: Store in a designated SAA, strictly isolated from oxidizers and heat sources[3].

  • EHS Transfer: Submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department for off-site incineration[1].

Protocol B: Decontamination of Empty Containers

Empty containers that previously held hazardous organics must not be discarded in standard trash without thorough decontamination[6],[7].

  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol). Causality: Each rinse dilutes and removes residual chemical adhered to the glass; three rinses statistically reduce the residue to safe, sub-hazardous levels[7].

  • Rinsate Collection: Pour all rinsate into the designated "Non-Halogenated Organic Waste" liquid carboy.

  • Defacement: Completely deface or remove the original chemical label using a marker or scraper.

  • Disposal: Dispose of the clean, uncapped glass container in the designated laboratory glass waste bin.

Protocol C: Emergency Spill Response Workflow

In the event of a powder spill on the benchtop, follow this procedure to minimize aerosolization[5]:

  • Isolate: Restrict access to the spill area and ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.

  • Suppress Dust: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress the aerosolization of the irritant dust.

  • Absorb & Collect: Use inert absorbent pads or a dedicated chemical spill scoop to collect the wetted material[5].

  • Package: Place all contaminated materials (pads, gloves, sweeping tools) into a heavy-duty hazardous waste bag. Seal tightly and label as "Spill Debris - Phenyl 1-benzofuran-2-carboxylate".

Visual Disposal Workflow

The following diagram illustrates the logical decision tree for segregating and processing phenyl 1-benzofuran-2-carboxylate waste.

WasteDisposal Start Waste Generation: Phenyl 1-benzofuran-2-carboxylate State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Pure/Unused Liquid Liquid Waste (Solvent Solution) State->Liquid Dissolved SegSolid Segregate: Solid Organic Waste Solid->SegSolid SegLiquid Segregate: Halogenated vs. Non-Halogenated Liquid->SegLiquid Label RCRA Labeling & SAA Accumulation SegSolid->Label SegLiquid->Label EHS EHS Pickup & Manifesting Label->EHS Incineration High-Temp Incineration (Thermal Destruction) EHS->Incineration

Workflow for the segregation and disposal of phenyl 1-benzofuran-2-carboxylate waste.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org. [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid." PubChem.[Link]

  • University of Toronto. "Handling Procedures for Chemical Wastes." UToronto.ca. [Link]

Sources

Personal protective equipment for handling phenyl 1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Phenyl 1-Benzofuran-2-Carboxylate

Introduction & Chemical Context

Phenyl 1-benzofuran-2-carboxylate (CAS: 92439-07-1)[1] is a highly specialized synthetic intermediate and building block utilized extensively in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure in pharmacology, serving as the core for various therapeutic agents. Derivatives of benzofuran-2-carboxylates are actively researched as 5-lipoxygenase (5-LOX) inhibitors for inflammatory diseases[2], ClC-Kb chloride channel modulators for renal function regulation[3], and as key intermediates in Suzuki-Miyaura cross-coupling reactions[4].

Because of its reactive ester linkage and the inherent bioactivity of the benzofuran moiety, handling this compound requires stringent safety protocols to prevent occupational exposure and ensure experimental integrity.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Metabolism LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Catalysis Inflammation Inflammatory Response LTA4->Inflammation Downstream Signaling Inhibitor Benzofuran-2-carboxylate Derivatives Inhibitor->LOX Inhibition

Fig 1. Mechanism of 5-Lipoxygenase inhibition by benzofuran-2-carboxylate derivatives.

Hazard Profile & Mechanistic Causality

While specific toxicological data for the phenyl ester derivative may be limited, it must be handled with the assumption of hazards analogous to its parent compound, benzofuran-2-carboxylic acid (CAS: 496-41-3)[5][6].

  • Skin and Eye Irritation (GHS H315, H319)[6]: The compound acts as a localized irritant. Mechanistically, the lipophilic nature of the benzofuran ring allows it to partition easily into the stratum corneum. Furthermore, potential enzymatic or moisture-driven hydrolysis of the ester bond can locally release phenol and benzofuran-2-carboxylic acid, exacerbating cellular irritation and protein denaturation.

  • Respiratory Tract Irritation (GHS H335)[6]: Inhalation of fine crystalline dust or aerosols during dispensing can severely irritate mucous membranes.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating system of PPE must be employed. The selection is driven by the compound's physical state and its high solubility in organic solvents (e.g., dichloromethane, DMF, and DMSO).

PPE CategorySpecificationMechanistic Justification
Gloves Nitrile (Minimum 4-6 mil thickness)Nitrile provides superior resistance to organic esters and prevents dermal absorption of lipophilic benzofuran derivatives. If handling in DMF/DMSO, double-gloving or using butyl rubber is required due to solvent carrier effects.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to airborne particulates during weighing or accidental splashes during solvent dissolution.
Body Protection Flame-resistant (FR) Lab CoatPrevents particulate accumulation on personal clothing and mitigates fire risks when handling the compound alongside flammable organic solvents during reflux or cross-coupling reactions.
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a fume hood. Filters out fine crystalline dust (aerodynamic diameter <10 μm) that triggers upper respiratory tract irritation (H335).

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures the safe handling, weighing, and transfer of phenyl 1-benzofuran-2-carboxylate.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, acids, and bases, which could trigger unintended ester hydrolysis[5].

Step 2: Dispensing and Weighing

  • Utilize an anti-static weighing boat. The inherent lipophilicity and dryness of the powder can cause it to disperse via electrostatic repulsion.

  • Weigh the compound inside a draft-shielded analytical balance located strictly within the fume hood.

Step 3: Solvent Dissolution & Transfer

  • When preparing solutions (e.g., for palladium-catalyzed cross-coupling[4]), add the solvent (e.g., 1,4-dioxane, DMF) slowly down the side of the flask to the pre-weighed solid to minimize aerosolization.

  • Seal the vessel (e.g., Schlenk flask or septum-sealed vial) before transferring it to the reaction manifold, especially when utilizing inert atmospheres (nitrogen/argon).

Step 4: Decontamination

  • Wipe down the balance and surrounding fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol) followed by a soap and water wash to completely remove lipophilic residues.

Workflow Prep 1. Preparation Don PPE & Verify Fume Hood Weigh 2. Dispensing Weigh in Enclosed Balance Prep->Weigh Transfer 3. Transfer Use Sealed Containers Weigh->Transfer React 4. Reaction Execute Synthesis Transfer->React Dispose 5. Disposal Segregate Hazardous Waste React->Dispose

Fig 2. Step-by-step operational workflow for the safe handling and disposal of the compound.

Emergency Response & Spill Management

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[5]. Crucial Causality: Do not use organic solvents to wash the skin; solvents will act as a carrier, increasing the dermal penetration of the lipophilic benzofuran ester.

  • Spill Cleanup: Do not dry sweep. Moisten the solid spill with a compatible, non-reactive liquid (like water or a small amount of isopropanol) to suppress airborne dust. Collect the material using absorbent pads and place it into a designated hazardous waste container.

Waste Disposal & Environmental Logistics

Phenyl 1-benzofuran-2-carboxylate must be treated as hazardous chemical waste[5].

  • Solid Waste: Collect all contaminated consumables (weighing boats, gloves, paper towels) in a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste: Segregate halogenated and non-halogenated solvent waste. Ensure the waste carboy does not contain strong acids or bases to prevent uncontrolled hydrolysis and pressure buildup.

  • Final Disposal: Route through a certified hazardous waste contractor for high-temperature incineration.

References[1] CAS RN 92439-07-1 | Phenyl benzofuran-2-carboxylate - Hoffman Fine Chemicals. Available Here[5] SAFETY DATA SHEET: Benzofuran-2-carboxylic Acid - TCI Chemicals. Available Here[6] Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem - NIH. Available Here[3] CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS - HETEROCYCLES. Available Here[2] US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents.Available Here[4] Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction - Journal of the Chemical Society of Pakistan. Available Here

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl 1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
phenyl 1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.